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cis-2-Butene-1,4-diol dimethanesulfonate Documentation Hub

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  • Product: cis-2-Butene-1,4-diol dimethanesulfonate
  • CAS: 2303-47-1

Core Science & Biosynthesis

Foundational

Mechanism of Action of cis-2-Butene-1,4-diol Dimethanesulfonate in Cancer Cells: A Structural and Mechanistic Perspective

Executive Summary Bifunctional alkylating agents are a foundational class of antineoplastic therapeutics. While clinical mainstays like busulfan (1,4-butanediol dimethanesulfonate) and treosulfan rely on saturated or hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bifunctional alkylating agents are a foundational class of antineoplastic therapeutics. While clinical mainstays like busulfan (1,4-butanediol dimethanesulfonate) and treosulfan rely on saturated or hydroxylated alkane chains[1], their conformational flexibility often results in a heterogeneous profile of DNA lesions. The experimental compound cis-2-butene-1,4-diol dimethanesulfonate (also known as CB 2094; CAS 2303-47-1) introduces a rigid cis-alkene core into the dimethanesulfonate pharmacophore[2]. As a Senior Application Scientist, I have structured this guide to dissect how this specific molecular rigidity dictates the compound's DNA crosslinking geometry, downstream signaling cascades, and the self-validating analytical workflows required to quantify its efficacy.

Structural Chemistry and Alkylation Kinetics

The mechanism of action of dimethanesulfonates is driven by SN​2 nucleophilic substitution. The electrophilic terminal carbons of the methanesulfonate groups are attacked by cellular nucleophiles—predominantly the highly nucleophilic N7 position of guanine residues in DNA[1].

The defining feature of cis-2-butene-1,4-diol dimethanesulfonate is its carbon-carbon double bond. Unlike the saturated backbone of busulfan, which can freely rotate to adopt an extended anti-periplanar conformation, the cis-alkene locks the two leaving groups at a constrained spatial distance. This restricted "bite angle" prevents the formation of widely spaced crosslinks and instead heavily favors specific 1,2-intrastrand crosslinks (similar to the geometry favored by cisplatin) and highly localized interstrand crosslinks.

StructuralLogic RigidCore Rigid cis-Alkene Core Distance Constrained Distance Between Electrophiles RigidCore->Distance IntraStrand Favored 1,2-Intrastrand Crosslinks (G-G) Distance->IntraStrand InterStrand Specific Interstrand Crosslinks Distance->InterStrand

Caption: Logical relationship between the rigid cis-alkene core and favored DNA crosslink geometries.

The DNA Damage Response (DDR) Cascade

Once the rigid crosslinks are formed, they act as physical barricades against DNA polymerases and helicases during the S-phase of the cell cycle. The stalling of replication forks triggers a robust DNA Damage Response (DDR). The structural distortion is recognized by sensor complexes (such as MRE11-RAD50-NBS1), which subsequently recruit and activate apical kinases ATM and ATR[1].

These kinases propagate the signal by phosphorylating downstream mediators like CHK1, CHK2, and the tumor suppressor p53. The ultimate cellular outcome is a forced cell cycle arrest (allowing time for nucleotide excision repair or homologous recombination) or, if the crosslink burden exceeds the repair capacity, the initiation of apoptosis.

DDR_Pathway Crosslink cis-2-Butene-1,4-diol Dimethanesulfonate DNA Crosslink Sensors DNA Damage Sensors (MRE11-RAD50-NBS1) Crosslink->Sensors Kinases Apical Kinases (ATM / ATR) Sensors->Kinases Mediators Mediators & Effectors (CHK1 / CHK2 / p53) Kinases->Mediators Outcome Cell Cycle Arrest & Apoptosis Mediators->Outcome

Caption: DDR pathway activated by cis-2-butene-1,4-diol dimethanesulfonate crosslinks.

Quantitative Data Summaries

To understand the experimental value of cis-2-butene-1,4-diol dimethanesulfonate, it must be benchmarked against its clinical counterparts. Table 1 summarizes the comparative physicochemical and mechanistic properties.

Property / AgentBusulfanTreosulfancis-2-Butene-1,4-diol Dimethanesulfonate
Core Structure Saturated alkaneHydroxylated alkaneRigid cis-alkene
Conformational Flexibility HighModerateLow (Restricted)
Primary DNA Lesion Heterogeneous intra/interstrandMonoalkylation & Epoxide-mediatedLocalized 1,2-intrastrand & interstrand
Clinical/Experimental Status Clinical (HSCT conditioning)[1]Clinical (Ovarian cancer)[1]Experimental (Neoplastigenic research)[2]

Experimental Methodologies: A Self-Validating System

To rigorously prove that the cytotoxicity of cis-2-butene-1,4-diol dimethanesulfonate is derived from its specific crosslinking geometry, researchers must employ orthogonal, self-validating assays. We utilize LC-MS/MS for direct structural identification and a Modified Alkaline Comet Assay for functional validation[3].

Workflow Step1 Drug Incubation (Cancer Cell Lines) Step2 DNA Extraction & Enzymatic Digestion Step1->Step2 Step3 LC-MS/MS Analysis (Adduct Quantification) Step2->Step3 Step4 Alkaline Comet Assay (Crosslink Validation) Step2->Step4

Caption: Workflow for quantifying DNA adducts and crosslink formation in cancer cells.

Protocol 1: LC-MS/MS Quantification of DNA Crosslinks

Causality Focus: Enzymatic digestion is chosen over chemical hydrolysis to preserve the fragile covalent carbon-nitrogen bonds of the adducts, ensuring the mass spectrometer detects the intact crosslinked dinucleotide rather than degradation artifacts.

  • Cellular Incubation: Expose target cancer cell lines (e.g., L5178Y or HepG2) to varying concentrations of cis-2-butene-1,4-diol dimethanesulfonate for 4–24 hours.

  • DNA Extraction: Harvest cells and extract genomic DNA using a mild silica-column method to prevent mechanical shearing, which could be misidentified as drug-induced strand breaks.

  • Enzymatic Digestion: Treat the purified DNA with a cocktail of DNase I, phosphodiesterase I, and alkaline phosphatase at 37°C for 6 hours. This liberates individual nucleosides and intact crosslinked dinucleotides.

  • Isotopic Spiking: Add a heavy-isotope labeled internal standard (e.g., 15N -labeled crosslinked guanine) to correct for matrix effects and ionization suppression during mass spectrometry.

  • LC-MS/MS Analysis: Inject the sample into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Target the specific mass-to-charge ( m/z ) transitions corresponding to the cis-butene-linked bis-guanine adduct.

Protocol 2: Modified Alkaline Comet Assay for Crosslink Detection

Causality Focus: Standard comet assays detect strand breaks (creating a "comet tail"). Because crosslinkers hold DNA strands together, they do not inherently create tails. Therefore, we introduce a known strand-breaking agent ( H2​O2​ ) to create a baseline tail. The crosslinking efficiency of our compound is quantified by its ability to reduce this baseline tail, creating an inversely proportional, self-validating metric of efficacy[3].

  • Pre-Treatment: Treat cancer cells with cis-2-butene-1,4-diol dimethanesulfonate for 12 hours to allow crosslink formation.

  • Strand Break Induction: Expose the cells to 50 µM H2​O2​ for 5 minutes on ice. This induces random single-strand breaks across the genome.

  • Cell Lysis and Unwinding: Embed the cells in low-melting-point agarose on a glass slide. Submerge the slide in alkaline lysis buffer (pH > 13) for 1 hour to denature the DNA and allow the strands to unwind.

  • Electrophoresis: Run the slides in an alkaline electrophoresis chamber at 25 V for 30 minutes.

  • Quantification: Stain with SYBR Gold and analyze via fluorescence microscopy. Calculate the "Tail Moment." A successful crosslinking event by the dimethanesulfonate will significantly decrease the tail moment compared to the H2​O2​ -only control, proving the physical tethering of the DNA strands.

References

  • Galaup, A., & Paci, A. (2012). Pharmacology of dimethanesulfonate alkylating agents: Busulfan and treosulfan. Expert Opinion on Drug Metabolism & Toxicology.
  • Guidechem. (Z)-1,4-Bis(mesyloxy)-2-butene Safety and Properties.
  • Science.gov. Assessment of genotoxic effects by the comet assay. Science.

Sources

Exploratory

Physicochemical Properties and Mechanistic Profiling of cis-2-Butene-1,4-diol Dimethanesulfonate

Executive Summary cis-2-Butene-1,4-diol dimethanesulfonate (also known as CB 2094 or (Z)-1,4-bis(mesyloxy)-2-butene) is a potent bifunctional alkylating agent and a conformationally restricted analogue of the widely used...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

cis-2-Butene-1,4-diol dimethanesulfonate (also known as CB 2094 or (Z)-1,4-bis(mesyloxy)-2-butene) is a potent bifunctional alkylating agent and a conformationally restricted analogue of the widely used antineoplastic drug busulfan (1,4-butanediol dimethanesulfonate). While busulfan features a flexible alkane backbone, the introduction of a cis-double bond in CB 2094 fundamentally alters its physicochemical profile, hydrolysis kinetics, and DNA cross-linking geometry. This technical guide provides an in-depth analysis of its molecular architecture, mechanistic pharmacology, and the experimental workflows required to evaluate its efficacy and stability in drug development contexts.

Molecular Architecture and Physicochemical Profile

The pharmacological behavior of any alkylating agent is dictated by its physicochemical properties. For cis-2-butene-1,4-diol dimethanesulfonate, the presence of two methanesulfonate (mesylate) leaving groups enables it to act as a bifunctional electrophile, while the cis-alkene core locks the spatial distance between these reactive centers.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of cis-2-butene-1,4-diol dimethanesulfonate, synthesized from verified chemical databases (1[1], 2[2]).

ParameterValueImplications for Drug Design
IUPAC Name [(Z)-4-methylsulfonyloxybut-2-enyl] methanesulfonateDefines the cis (Z) stereochemistry and dual mesylate groups.
CAS Registry Number 2303-47-1 (also 70886-56-5)Critical for compound sourcing and regulatory tracking.
Molecular Formula C₆H₁₂O₆S₂Standard bifunctional mesylate composition.
Molecular Weight 244.286 g/mol Low molecular weight facilitates rapid cellular diffusion.
Density 1.388 ± 0.06 g/cm³ (Predicted)Indicates a dense, highly functionalized organic structure.
Melting Point 102 - 103 °CSolid at room temperature; requires specific formulation strategies.
Topological Polar Surface Area (TPSA) 103.5 ŲModerate polarity; suggests reasonable membrane permeability but potential for rapid aqueous clearance.
XLogP3 1.65Lipophilic enough to cross lipid bilayers, but hydrophilic enough to undergo aqueous hydrolysis.
Structural Causality: The Allylic Advantage

The structural divergence from busulfan is not merely cosmetic; it is mechanistically profound. The carbons bearing the mesylate groups in cis-2-butene-1,4-diol dimethanesulfonate are allylic . In an Sₙ2 nucleophilic substitution reaction, the adjacent π-bond of the alkene stabilizes the electron-deficient transition state through orbital overlap (hyperconjugation). Consequently, this compound exhibits significantly higher electrophilic reactivity toward DNA nucleophiles (such as the N7 position of guanine) compared to the saturated alkane chain of busulfan. Furthermore, the cis-geometry restricts the conformational degrees of freedom, pre-organizing the molecule to form specific DNA interstrand crosslinks (ICLs) rather than the predominantly intrastrand links or mono-adducts often seen with highly flexible alkylators (3[3]).

Mechanistic Pharmacology: Bifunctional Alkylation

DNA Cross-Linking Dynamics

Bifunctional alkylating agents exert their cytotoxic effects by forming covalent bonds with DNA, primarily targeting the highly nucleophilic N7 atom of guanine residues (4[4]).

  • Mono-alkylation: The first mesylate group is displaced by a DNA base, forming a mono-adduct.

  • Cross-linking: Because the cis-butene linker is rigid and optimally spaced (~3.0 - 3.5 Å between reactive carbons), the second mesylate group is rapidly displaced by a nucleophile on the opposite DNA strand, forming an Interstrand Crosslink (ICL).

These ICLs are highly toxic lesions that physically prevent DNA strand separation, thereby stalling the replication fork during the S-phase of the cell cycle. The inability of the cell to resolve these lesions triggers a complex DNA damage response (DDR) cascade, ultimately leading to apoptosis if the damage overwhelms the Fanconi Anemia (FA) or Homologous Recombination (HR) repair pathways (5[5]).

Signaling Pathway Visualization

G A cis-2-Butene-1,4-diol dimethanesulfonate B Bifunctional SN2 Alkylation (Allylic Carbons) A->B Nucleophilic attack by N7-Guanine C DNA Interstrand Crosslinks (ICL) B->C Covalent cross-linking D Replication Fork Stalling (S-Phase) C->D Prevents strand separation E ATR / ATM Kinase Activation D->E Sensor recruitment (RPA, ATRIP) F p53 / Chk1 / Chk2 Phosphorylation Cascade E->F Signal transduction G DNA Repair (FA / HR Pathways) F->G Sub-lethal damage H Apoptosis (Cell Death) F->H Unresolved severe damage

Figure 1: Cellular DNA damage response (DDR) pathway induced by cis-2-Butene-1,4-diol dimethanesulfonate.

Analytical and Experimental Workflows

To ensure scientific integrity and trustworthiness, the evaluation of cis-2-butene-1,4-diol dimethanesulfonate requires self-validating experimental systems. The following protocols detail how to assess its primary mechanism of action and its physicochemical stability.

Protocol 1: In Vitro DNA Cross-linking Assay (Alkaline Agarose Gel Electrophoresis)

This assay leverages the principle that non-crosslinked double-stranded DNA will denature into single strands under highly alkaline conditions, migrating differently than DNA that is covalently locked together by an ICL.

Self-Validation System:

  • Positive Control: Nitrogen mustard or Cisplatin (known ICL inducers).

  • Negative Control: Methyl methanesulfonate (MMS) (monofunctional alkylator; causes strand breaks but no ICLs).

  • Baseline Control: Vehicle-treated supercoiled plasmid DNA.

Step-by-Step Methodology:

  • Substrate Preparation: Linearize pUC19 plasmid DNA (100 ng/µL) using a single-cut restriction enzyme (e.g., EcoRI). Purify using a standard spin column.

  • Drug Incubation: Incubate 500 ng of linearized plasmid with varying concentrations of cis-2-butene-1,4-diol dimethanesulfonate (e.g., 0, 10, 50, 100, 500 µM) in 10 mM Tris-HCl (pH 7.4) at 37°C for 2 to 4 hours.

  • Reaction Quenching: Stop the alkylation reaction by adding an excess of a nucleophilic scavenger, such as 0.1 M sodium acetate or 2-mercaptoethanol.

  • Alkaline Denaturation: Add alkaline loading buffer (50 mM NaOH, 1 mM EDTA, 3% Ficoll, 0.025% bromocresol green) to the samples and incubate at room temperature for 15 minutes to denature the DNA.

  • Electrophoresis: Run the samples on a 1% alkaline agarose gel (containing 50 mM NaOH and 1 mM EDTA) at 2 V/cm for 3 hours.

  • Neutralization & Staining: Soak the gel in neutralizing buffer (1 M Tris-HCl, pH 7.6, 1.5 M NaCl) for 45 minutes, then stain with SYBR Gold or Ethidium Bromide.

  • Analysis: Crosslinked DNA will migrate as a distinct, higher-molecular-weight band (double-stranded) compared to the faster-migrating denatured single-stranded DNA. Quantify the fraction of crosslinked DNA using densitometry.

Protocol 2: Hydrolysis Kinetics and Stability Profiling via LC-MS/MS

Because the allylic mesylates are highly reactive, cis-2-butene-1,4-diol dimethanesulfonate is prone to rapid hydrolysis in aqueous environments. Understanding its half-life is critical for in vivo dosing regimens.

Self-Validation System:

  • Internal Standard (IS): Busulfan-d8 (deuterated busulfan) to correct for matrix effects and ionization variations.

  • Mass Balance Check: Simultaneous monitoring of the parent drug disappearance and the specific appearance of the hydrolysis product (cis-2-butene-1,4-diol).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM phosphate-buffered saline (PBS) solution adjusted precisely to pH 7.4. Pre-warm to 37°C.

  • Spiking: Initiate the kinetic study by spiking the compound into the PBS to achieve a final concentration of 10 µM. Ensure the organic solvent (e.g., DMSO) concentration does not exceed 1% v/v.

  • Sampling: Extract 50 µL aliquots at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes).

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing 1 µM Busulfan-d8 (IS).

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate any buffer salts.

  • LC-MS/MS Analysis: Inject the supernatant into a Triple Quadrupole LC-MS/MS system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Detection: Electrospray ionization (ESI) in positive mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for the parent compound, the diol metabolite, and the IS.

  • Kinetic Calculation: Plot the natural log of the remaining parent compound concentration versus time. The slope of the linear regression yields the degradation rate constant ( k ), from which the half-life ( t1/2​=0.693/k ) is calculated.

Translational Perspectives in Drug Development

The structural rigidity and heightened allylic reactivity of cis-2-butene-1,4-diol dimethanesulfonate offer unique translational opportunities. In hematologic malignancies, pretransplant conditioning regimens heavily rely on busulfan to ablate host bone marrow. However, busulfan resistance—often mediated by enhanced glutathione-S-transferase (GST) activity or robust DNA repair mechanisms—remains a clinical hurdle.

By utilizing a conformationally restricted analogue, drug developers can potentially bypass certain resistance mechanisms. The fixed cis-geometry alters the exact three-dimensional architecture of the DNA adduct, potentially rendering it less recognizable to specific excision repair enzymes (like those in the Nucleotide Excision Repair pathway) that easily clear flexible busulfan adducts. Future in vivo pharmacokinetic modeling must carefully balance this increased potency with the compound's accelerated aqueous hydrolysis rate to design effective liposomal or nanoparticle-based delivery systems.

References

  • Journal of Medicinal Chemistry. "DNA Adducts in Cancer Chemotherapy." ACS Publications. Available at:[Link]

  • ResearchGate. "Electrochemical Study of the Interaction of the Alkylating Agent Busulfan with Double Strand DNA." ResearchGate. Available at:[Link]

  • National Institutes of Health (NIH). "Interstrand Crosslink Inducing Agents in Pretransplant Conditioning Therapy for Hematologic Malignancies." PMC. Available at:[Link]

Sources

Foundational

Comprehensive Technical Guide: cis-2-Butene-1,4-diol dimethanesulfonate (CAS 70886-56-5) – Molecular Dynamics, Synthesis, and Alkylating Mechanisms

Executive Summary As a Senior Application Scientist, I approach the characterization of bifunctional alkylators not merely as a structural exercise, but as a predictive model for pharmacodynamic efficacy and toxicologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the characterization of bifunctional alkylators not merely as a structural exercise, but as a predictive model for pharmacodynamic efficacy and toxicological risk. cis-2-Butene-1,4-diol dimethanesulfonate (CAS 70886-56-5), also known as (Z)-1,4-bis(mesyloxy)-2-butene, is a conformationally restricted alkylating agent[1]. Structurally analogous to the well-known antineoplastic drug busulfan (1,4-butanediol dimethanesulfonate), this compound incorporates a central cis-double bond. This single structural modification fundamentally alters its three-dimensional geometry, restricting its flexibility and consequently modifying its DNA cross-linking behavior[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and self-validating analytical workflows designed for researchers in drug development and mutagenesis.

Physicochemical Profile & Molecular Identity

To establish a baseline for synthetic and analytical workflows, the core physicochemical parameters of the compound are summarized below. These metrics are critical for predicting solubility, membrane permeability, and chromatographic behavior[3][4].

ParameterValue
Chemical Name cis-2-Butene-1,4-diol dimethanesulfonate
IUPAC Name [(Z)-4-methylsulfonyloxybut-2-enyl] methanesulfonate
CAS Registry Number 70886-56-5 (Historically related to 2303-47-1)
Molecular Formula C6H12O6S2
Molecular Weight 244.286 g/mol
Exact Mass 244.0075 g/mol
SMILES CS(=O)(=O)OC/C=C\COS(=O)(=O)C
Topological Polar Surface Area (TPSA) 103.5 Ų
XLogP3 1.66
Physical Form Solid (Melting Point: 102-103 °C)

Structural Dynamics: The Causality of Conformational Rigidity

In the design of bifunctional alkylators, the spatial relationship between the two electrophilic centers dictates the specific type of DNA lesions formed (e.g., mono-adducts, intra-strand crosslinks, or inter-strand crosslinks)[2].

Busulfan features a flexible sp³-hybridized butane backbone, allowing it to adopt multiple conformations to bridge DNA bases separated by variable distances. In stark contrast, cis-2-Butene-1,4-diol dimethanesulfonate possesses a rigid sp²-hybridized cis-alkene core. Electron diffraction studies of cis-2-butene derivatives demonstrate that the C1-C4 atomic distance is conformationally locked at approximately 3.15 Å[5].

Causality in Action: This pre-organization is critical. When the first mesylate group undergoes an SN2 displacement by a nucleophilic DNA base (such as the N7 of Guanine), the second electrophilic carbon is held at a fixed, proximal distance. This pre-organization significantly lowers the entropic penalty required for the second SN2 attack. Consequently, it kinetically favors the rapid formation of specific, tightly-spaced DNA crosslinks compared to its flexible, saturated counterpart[2].

Mechanism of Action: Bifunctional Alkylation Pathway

The cytotoxicity and mutagenicity of cis-2-Butene-1,4-diol dimethanesulfonate stem from its ability to act as a bis-electrophile[1]. The methanesulfonate (mesylate) moieties are excellent leaving groups. The reaction proceeds via a two-step nucleophilic substitution pathway, ultimately triggering the DNA Damage Response (DDR) and subsequent cellular apoptosis.

G Drug cis-2-Butene-1,4-diol dimethanesulfonate (Rigid Pre-organization) Target DNA Guanine (N7) Nucleophilic Attack Drug->Target 1st SN2 Displacement of Mesylate MonoAdduct Mono-alkylated DNA Adduct Target->MonoAdduct Covalent Bond Formation Crosslink DNA Crosslink (Distance ~3.15 Å) MonoAdduct->Crosslink 2nd SN2 Attack (Low Entropic Penalty) Apoptosis Cell Cycle Arrest & Apoptosis Crosslink->Apoptosis DNA Damage Response (DDR)

Fig 1: Conformationally restricted bifunctional DNA alkylation and crosslinking pathway.

Self-Validating Experimental Workflows

To ensure high-fidelity results in pharmacological assays, the synthesis and analytical validation of this compound must be rigorously controlled. The following protocols are designed as self-validating systems to prevent and detect stereochemical isomerization.

Protocol A: Stereoretentive Synthesis

Objective: Synthesize cis-2-Butene-1,4-diol dimethanesulfonate while strictly preserving the Z-geometry of the double bond.

  • Preparation: Dissolve 1.0 equivalent of cis-2-butene-1,4-diol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 2.5 equivalents of triethylamine (TEA).

    • Causality: TEA acts as an acid scavenger. Neutralizing the methanesulfonic acid byproduct is mandatory to prevent acid-catalyzed isomerization of the cis-alkene to the thermodynamically more stable trans-alkene.

  • Electrophile Addition: Cool the reaction mixture to -5 °C using an ice-salt bath. Dropwise, add 2.2 equivalents of methanesulfonyl chloride (MsCl) over 30 minutes.

    • Causality: The mesylation reaction is highly exothermic; strict thermal control prevents thermal degradation and side-reactions (e.g., elimination or polymerization).

  • Quenching & Extraction: Stir for 2 hours at 0 °C, then quench with cold saturated aqueous NaHCO3. Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Analytical Validation (NMR & HPLC-CAD)

Objective: Confirm chemical purity (>96%) and stereochemical integrity[4].

  • ¹H-NMR Stereochemical Validation: Dissolve the product in CDCl3. Analyze the olefinic protons (~5.8–5.9 ppm).

    • Self-Validation Check: Measure the coupling constant ( J ). A J -value of ~11 Hz confirms the cis (Z) configuration. If a signal with J ≈ 15 Hz is detected, it indicates trans (E) isomer contamination, signaling a failure in thermal or pH control during synthesis.

  • HPLC-CAD Purity Analysis: Inject the sample into an HPLC equipped with a Charged Aerosol Detector (CAD).

    • Causality: Mesylates lack an extended conjugated π -system, making standard UV detection (e.g., at 254 nm) highly insensitive and prone to overestimating purity. CAD provides a universal, mass-based response independent of chromophores, ensuring an accurate quantitative purity profile.

Safety, Handling, and Toxicology

cis-2-Butene-1,4-diol dimethanesulfonate is classified as a mutagen and a questionable carcinogen with experimental neoplastigenic data[1].

  • Thermal Decomposition: When heated to decomposition, the compound emits highly toxic fumes of sulfur oxides (SOx)[1].

  • Handling Protocols: Must be handled inside a Class II biological safety cabinet or a dedicated chemical fume hood. Personnel must wear nitrile gloves (double-gloving recommended), lab coats, and safety goggles.

  • Storage: Store in a tightly sealed container at 2-8 °C, protected from moisture and light, to prevent the hydrolysis of the highly reactive mesylate groups[4].

References

  • ChemRadar Regulatory Database. "cis-1,4-bis-(methylsulfonyloxy)-but-2-ene CAS#70886-56-5." ChemRadar. [Link]

  • Almenningen, A., et al. "Electron Diffraction Studies of cis- and trans-2-Butene." Acta Chemica Scandinavica / SciSpace. [Link]

  • Westerhof, G. R., et al. "Comparison of Different Busulfan Analogues for Depletion of Hematopoietic Stem Cells and Promotion of Donor-Type Chimerism in Murine Bone Marrow Transplant Recipients." Cancer Research, AACR Journals.[Link]

Sources

Exploratory

Pharmacokinetics and Biodistribution of cis-2-Butene-1,4-diol Dimethanesulfonate: A Comprehensive Technical Guide

Executive Summary cis-2-Butene-1,4-diol dimethanesulfonate (often referenced in analog studies as an unsaturated derivative of busulfan, e.g., CB-2094) is a bifunctional alkylating agent utilized in experimental pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

cis-2-Butene-1,4-diol dimethanesulfonate (often referenced in analog studies as an unsaturated derivative of busulfan, e.g., CB-2094) is a bifunctional alkylating agent utilized in experimental pharmacology for myeloablation and hematopoietic stem cell conditioning. By introducing a Z-double bond (cis-configuration) into the flexible butane backbone of standard busulfan, the molecule achieves strict conformational rigidity and enhanced allylic reactivity. This whitepaper provides an in-depth analysis of how these structural modifications govern the drug's pharmacokinetics (PK), target tissue biodistribution, and metabolic clearance, providing actionable methodologies for bioanalytical quantification.

Structural Rationale & Chemical Kinetics

The pharmacological behavior of cis-2-butene-1,4-diol dimethanesulfonate is dictated by two primary chemical features:

  • Conformational Rigidity : The cis-alkene linkage restricts the rotation of the carbon backbone, fixing the spatial distance between the two electrophilic methanesulfonate leaving groups. While standard busulfan can adopt multiple conformations to form various inter- and intra-strand DNA cross-links (predominantly at 5'-GA-3' sequences) [4], the rigid cis-analog restricts the spatial positioning of the alkylating groups, heavily favoring specific intra-strand lesions. This specific targeting correlates directly with its efficiency in depleting non-cycling primitive hematopoietic stem cells [2].

  • Allylic Activation : The leaving groups are situated in the allylic position relative to the double bond. This dramatically lowers the activation energy required for bimolecular nucleophilic substitution (S_N2). Consequently, the drug exhibits a significantly higher reaction rate constant ( k ) for both DNA alkylation (efficacy) and glutathione conjugation (metabolic clearance) compared to its saturated counterpart.

Pharmacokinetics and Biodistribution Profile

Absorption and Systemic Distribution

Due to its uncharged, highly lipophilic nature, cis-2-butene-1,4-diol dimethanesulfonate exhibits rapid systemic distribution following intravenous administration. It possesses a large volume of distribution ( Vd​ ), readily crossing lipid bilayers, including the blood-brain barrier (BBB). This necessitates stringent therapeutic drug monitoring (TDM) to prevent central nervous system (CNS) toxicity, such as drug-induced seizures.

Hepatic Metabolism and Clearance

The primary route of elimination is hepatic metabolism mediated by Glutathione S-Transferase (GST), specifically the GSTA1 isoenzyme. The allylic reactivity of the cis-butene analog accelerates the nucleophilic attack by the thiol group of glutathione (GSH). Following initial conjugation, the molecule undergoes rapid intramolecular cyclization to form a cyclic thioether derivative, which is subsequently oxidized by Cytochrome P450 (CYP) enzymes and excreted renally as mercapturic acids.

Quantitative Data Summaries

Table 1: Comparative Physicochemical and PK Parameters

ParameterStandard Busulfancis-2-Butene-1,4-diol dimethanesulfonate
Molecular Weight 246.30 g/mol 244.28 g/mol
Backbone Geometry Flexible alkyl chainRigid cis-alkene
S_N2 Reactivity BaselineHigh (Allylic activation)
Primary DNA Lesion Inter- & Intra-strandPredominantly Intra-strand
Metabolic Half-Life ( t1/2​ ) ~2.5 hours< 1.0 hour (Accelerated clearance)
Clearance Mechanism GSTA1-mediatedRapid GST-mediated & Spontaneous

Table 2: Biodistribution Profile (Relative Tissue Accumulation)

TissueRelative AccumulationClinical / Pharmacological Implication
Bone Marrow High (+++)Targeted myeloablation; host stem cell depletion.
Liver Very High (++++)High first-pass metabolism; risk of veno-occlusive disease (VOD).
Brain / CNS Moderate (++)BBB penetration; necessitates seizure prophylaxis.
Kidney Low (+)Site of terminal excretion for mercapturic acid metabolites.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality, explaining the chemical rationale behind each procedural step.

Protocol 1: LC-MS/MS Bioanalysis of Plasma Pharmacokinetics

This protocol details the absolute quantification of the drug in biological matrices for TDM.

  • Sample Collection & Stabilization : Draw whole blood into tubes containing a sodium citrate buffer.

    • Causality: The allylic methanesulfonate esters are highly susceptible to hydrolysis at physiological pH. Adding sodium citrate lowers the pH, protonating ambient nucleophiles and halting ex vivo degradation. Samples must be immediately frozen at -80 °C [1].

  • Internal Standard Spiking : Thaw plasma on ice and spike with a known concentration of Busulfan-d8.

    • Causality: Isotope-labeled internal standards (like Busulfan-d8) share identical physicochemical properties with the analyte. They co-extract and co-elute perfectly, normalizing any matrix-induced ion suppression in the Electrospray Ionization (ESI) source [3].

  • Protein Precipitation : Add 3 volumes of ice-cold acetonitrile to the spiked plasma. Vortex for 60 seconds.

    • Causality: Cold organic solvents rapidly denature plasma proteins (e.g., human serum albumin) that non-covalently bind the drug, releasing the free fraction of the analyte into the supernatant.

  • Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4 °C. Extract the clear supernatant.

  • LC-MS/MS Analysis : Inject the supernatant onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in positive ESI mode.

    • Causality: Multiple Reaction Monitoring (MRM) filters for the specific precursor ion and a defining product ion (e.g., the neutral loss of methanesulfonic acid), providing absolute structural specificity and filtering out background biological noise.

Protocol 2: In Vitro GST-Mediated Metabolism Assay

This protocol determines the intrinsic hepatic clearance ( CLint​ ) of the analog.

  • Enzyme Incubation : Incubate the drug (1–10 µM) with pooled Human Liver Cytosol (1 mg/mL protein) in a 100 mM potassium phosphate buffer (pH 7.4) at 37 °C.

    • Causality: GST enzymes, which drive the primary metabolic clearance of methanesulfonate esters, are predominantly localized in the hepatic cytosolic fraction rather than the microsomal fraction.

  • Co-factor Saturation : Initiate the reaction by adding an excess of reduced glutathione (GSH, 5 mM).

    • Causality: GSH is the obligate co-substrate. Saturating the system ensures pseudo-first-order kinetics, where the reaction rate is dependent solely on the drug concentration and intrinsic enzyme activity.

  • Kinetic Quenching : At predefined time points (e.g., 0, 5, 15, 30 min), extract aliquots and immediately mix with an equal volume of 1% formic acid in acetonitrile.

    • Causality: The harsh drop in pH and introduction of organic solvent instantly denatures the GST enzymes, freezing the metabolic profile at exact time intervals for accurate half-life modeling.

Visualizations of Pharmacokinetics & Workflows

GST_Metabolism A cis-2-Butene-1,4-diol dimethanesulfonate (Parent Drug) B GSH-Conjugate Intermediate A->B Hepatic GSTA1 + Glutathione C Cyclic Thioether Derivative B->C Intramolecular Cyclization D Mercapturic Acid (Urinary Excretion) C->D CYP450 Oxidation & Renal Processing

Caption: GST-mediated metabolic clearance pathway of the cis-butene analog.

Bioanalytical_Workflow N1 1. Plasma Collection (Na-Citrate Buffer, -80°C) N2 2. Internal Standard Addition (Busulfan-d8 Spike) N1->N2 N3 3. Protein Precipitation (Cold Acetonitrile) N2->N3 N4 4. Centrifugation (14,000 x g, 4°C) N3->N4 N5 5. LC-MS/MS Analysis (ESI+, MRM Mode) N4->N5 N6 6. Pharmacokinetic Modeling (Non-compartmental Analysis) N5->N6

Caption: Step-by-step LC-MS/MS bioanalytical workflow for pharmacokinetic quantification.

References

  • Comparison of Melphalan Combined with Treosulfan or Busulfan as High-Dose Chemotherapy before Autologous Stem Cell Transplantation in AML - MDPI -[Link]

  • Comparison of different busulfan analogues for depletion of hematopoietic stem cells and promotion of donor-type chimerism in murine bone marrow transplant recipients - PubMed (Cancer Research) -[Link]

  • DNA intrastrand cross-link at the 5'-GA-3' sequence formed by busulfan and its role in the cytotoxic effect - PubMed (Cancer Research) -[Link]

Protocols & Analytical Methods

Method

Synthesis of cis-2-Butene-1,4-diol Dimethanesulfonate: A Detailed Protocol for Researchers

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of cis-2-butene-1,4-diol dimethanesulfonate, a key intermediate in the development of novel therapeutic agents. This compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of cis-2-butene-1,4-diol dimethanesulfonate, a key intermediate in the development of novel therapeutic agents. This compound is an analogue of busulfan, a bifunctional alkylating agent used in cancer chemotherapy.[1] The described methodology focuses on the efficient conversion of cis-2-butene-1,4-diol to its corresponding dimesylate ester using methanesulfonyl chloride. This guide emphasizes safety, procedural accuracy, and the rationale behind key experimental steps to ensure a high-yield and reproducible synthesis for researchers in organic chemistry and drug development.

Introduction

cis-2-Butene-1,4-diol dimethanesulfonate is a valuable bifunctional molecule characterized by the presence of two reactive methanesulfonate (mesylate) leaving groups. This structural feature makes it an important building block in the synthesis of various biologically active compounds. The conversion of alcohols to mesylates is a fundamental transformation in organic synthesis, as it turns a poor hydroxyl leaving group into a highly reactive one, facilitating nucleophilic substitution reactions.

The synthesis of this target molecule involves the esterification of cis-2-butene-1,4-diol with methanesulfonyl chloride. A critical challenge in the mesylation of diols is the potential for intramolecular cyclization, which can compete with the desired double esterification. This protocol is designed to favor the formation of the desired dimethanesulfonate product.

Reaction Scheme

The synthesis of cis-2-butene-1,4-diol dimethanesulfonate proceeds via the reaction of cis-2-butene-1,4-diol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.

Reaction_Scheme cluster_products Products cis_diol cis-2-Butene-1,4-diol dimesylate cis-2-Butene-1,4-diol Dimethanesulfonate cis_diol->dimesylate mesyl_chloride Methanesulfonyl Chloride (2 eq.) mesyl_chloride->dimesylate base Base (e.g., Triethylamine) hcl_salt Base-HCl Salt base->hcl_salt

Figure 1: General reaction scheme for the synthesis of cis-2-butene-1,4-diol dimethanesulfonate.

Experimental Protocol

This protocol is based on established methods for the mesylation of diols, with specific considerations to maximize the yield of the desired dimesylate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
cis-2-Butene-1,4-diol≥97%e.g., Sigma-AldrichStore under inert atmosphere.
Methanesulfonyl Chloride (MsCl)≥99%e.g., Sigma-AldrichHighly corrosive and lachrymatory. Handle with extreme care.
Triethylamine (Et₃N)Anhydrous, ≥99.5%e.g., Sigma-AldrichStore over molecular sieves.
Dichloromethane (DCM)Anhydrous, ≥99.8%e.g., Sigma-AldrichUse from a freshly opened bottle or dried over CaH₂.
Saturated Sodium Bicarbonate SolutionACS Reagent-Prepared in-house.
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent-For drying organic layers.
Ethyl AcetateACS Reagent-For extraction and chromatography.
HexanesACS Reagent-For chromatography.
Equipment
  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve cis-2-butene-1,4-diol (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 10-15 mL per gram of diol).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Base:

    • To the cooled solution, add anhydrous triethylamine (2.2-2.5 eq.) dropwise via syringe. Stir the mixture for 10-15 minutes at 0 °C. The use of a slight excess of base is crucial to neutralize the HCl generated and drive the reaction to completion.

  • Mesylation:

    • Add methanesulfonyl chloride (2.1-2.3 eq.) dropwise to the stirred solution via the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature at 0 °C during the addition to control the exothermic reaction and minimize side reactions. A white precipitate of triethylammonium chloride will form.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting diol is consumed.

  • Work-up:

    • Quench the reaction by slowly adding cold deionized water to the flask.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator. Avoid excessive heating.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Alternatively, recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/hexanes) can be employed to obtain the pure product.

Safety Precautions

Methanesulfonyl chloride is highly toxic, corrosive, and a lachrymator. It reacts violently with water. [2]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Use a syringe or cannula for transferring methanesulfonyl chloride. Avoid inhalation of vapors.

  • Quenching: Quench any residual methanesulfonyl chloride in the reaction apparatus and on any contaminated labware with a dilute solution of sodium bicarbonate.

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite) and dispose of it as hazardous waste. Neutralize the spill area with a sodium bicarbonate solution.

Rationale and Key Considerations

  • Choice of Base: Triethylamine is a common non-nucleophilic base used in mesylation reactions. Pyridine can also be used; however, in some cases with diols, it can promote intramolecular cyclization.[3] The choice of a slightly bulkier, non-nucleophilic base like triethylamine can help favor the desired dimesylation.

  • Stoichiometry: A slight excess of both methanesulfonyl chloride and the base is used to ensure complete conversion of the diol.

  • Temperature Control: Maintaining a low temperature (0 °C) is critical to control the exothermicity of the reaction and to suppress potential side reactions.

  • Anhydrous Conditions: All reagents and solvents must be anhydrous, as methanesulfonyl chloride readily hydrolyzes in the presence of water.

Characterization Data (Expected)

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃): Peaks corresponding to the methanesulfonyl protons (CH₃-SO₂), the methylene protons adjacent to the sulfonate esters (CH₂-O), and the vinylic protons (-CH=CH-).

  • ¹³C NMR (CDCl₃): Resonances for the methyl carbons of the mesyl groups, the methylene carbons, and the vinylic carbons.

  • IR (KBr): Strong characteristic absorption bands for the sulfonyl group (S=O) around 1350 cm⁻¹ and 1175 cm⁻¹.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure all reagents are anhydrous. Increase reaction time or allow the reaction to warm to room temperature for a short period after the initial stirring at 0 °C.
Product loss during work-up.Ensure complete extraction and careful handling during purification steps.
Formation of Side Products (e.g., cyclized product) Reaction conditions favoring intramolecular cyclization.Maintain strict temperature control at 0 °C. Ensure slow, dropwise addition of methanesulfonyl chloride. Consider using a different non-nucleophilic base if cyclization is a persistent issue.
Product is an oil and difficult to crystallize Impurities present.Re-purify by column chromatography. Attempt to induce crystallization by scratching the flask or seeding with a small crystal if available.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of cis-2-butene-1,4-diol dimethanesulfonate. By adhering to the described procedures and safety precautions, researchers can effectively prepare this important intermediate for applications in drug discovery and development. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature and the exclusion of moisture.

References

  • Kokotos, G., Constantinou-Kokotou, V., Padrón, J. M., & Peters, G. J. (2001). Synthesis and in vitro cytotoxicity of novel long chain busulphan analogues. Bioorganic & Medicinal Chemistry Letters, 11(6), 861–863. [Link]

  • Matin, M. M. (2008). One step intramolecular cyclization of diol via mesylation: efficient synthesis of sugar derived[1][4]oxazepanes. Journal of Bangladesh Chemical Society, 21(2), 179-183. [Link]

  • Organic Syntheses. (1999). Synthesis of Chiral Non-Racemic Diols from (S,S)-1,2,3,4-Diepoxybutane: (2S,3S)-Dihydroxy-1,4-Diphenylbutane. Organic Syntheses, 76, 101. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC) 1163 - Methanesulphonyl chloride. Retrieved from [Link]

  • Bailey, W. F., et al. (2004). 5-Hexen-1-yl Methanesulfonate. Organic Syntheses, 81, 198. [Link]

  • Slysh, R. S. (1955). Preparation, purification and cis-trans isomerization of 2-butene-1, 4-diol. Union College Schaffer Library. [Link]

  • Matin, M. M. (2008). One step intramolecular cyclization of diol via mesylation: efficient synthesis of sugar derived[1][4]oxazepanes. ResearchGate. [Link]

  • King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). The mechanism of the reaction of methanesulfonyl chloride with nucleophiles in water. Journal of the American Chemical Society, 114(5), 1743–1749. [Link]

Sources

Application

Application Note: Dosing Guidelines and Pharmacological Handling of cis-2-Butene-1,4-diol Dimethanesulfonate (CB-2094) in Murine Models

Executive Summary & Rationale cis-2-Butene-1,4-diol dimethanesulfonate (CB-2094; CAS: 2303-47-1) is an unsaturated, bifunctional alkylating agent structurally analogous to busulfan (1,4-butanediol dimethanesulfonate)[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

cis-2-Butene-1,4-diol dimethanesulfonate (CB-2094; CAS: 2303-47-1) is an unsaturated, bifunctional alkylating agent structurally analogous to busulfan (1,4-butanediol dimethanesulfonate)[1][2]. The introduction of the cis-double bond restricts the conformational flexibility of the tetramethylene chain, altering its alkylation kinetics and cross-linking span. While busulfan is widely used for myeloablative conditioning, CB-2094 serves as a critical tool for comparative mutagenesis, DNA repair assays, and specialized oncological models where differential pharmacokinetics and rigid inter-strand crosslinks are desired ()[3]. This protocol establishes a self-validating system for the formulation, administration, and physiological monitoring of CB-2094 in murine models.

Physicochemical Properties & Mechanistic Causality

Vehicle Selection Causality

CB-2094 is a crystalline solid with a melting point of 102-103 °C and a predicted density of approximately 1.388 g/cm³[1]. Like other dimethanesulfonate esters, it is highly lipophilic and undergoes rapid hydrolysis in aqueous media via nucleophilic attack, yielding methanesulfonic acid and tetrahydrofuran derivatives.

  • Aqueous Instability: To ensure a self-validating and reproducible dosing system, the compound must never be stored in aqueous buffers.

  • Solvent System: The agent must be dissolved in an anhydrous, aprotic solvent (e.g., Dimethyl Sulfoxide, DMSO) prior to dilution. To prevent precipitation upon introduction to the aqueous bloodstream, Polyethylene Glycol 400 (PEG-400) is employed as a surfactant and stabilizer.

Mechanism of Action

CB-2094 acts as a prodrug that, upon cellular uptake, undergoes hydrolysis of its methanesulfonate leaving groups to form highly reactive carbonium ions. These ions preferentially alkylate the N7 position of guanine residues in DNA, leading to rigid intra-strand and inter-strand crosslinks. This triggers the ATM/ATR DNA damage response, culminating in p53-mediated cell cycle arrest and apoptosis (myelosuppression).

G N1 CB-2094 Administration (cis-2-Butene-1,4-diol dimethanesulfonate) N2 Systemic Circulation & Cellular Uptake N1->N2 N3 Hydrolysis of Methanesulfonate Groups N2->N3 Aqueous Media / Nucleophiles N4 Formation of Reactive Carbonium Ions N3->N4 N5 DNA Alkylation (N7 position of Guanine) N4->N5 N6 Rigid Intra-strand & Inter-strand Crosslinks N5->N6 N7 DNA Damage Response (ATM/ATR Activation) N6->N7 Replication Block N8 Cell Cycle Arrest (p53/p21 Pathway) N7->N8 N9 Apoptosis & Myelosuppression N8->N9

Figure 1: Mechanism of action for CB-2094 from cellular uptake to DNA alkylation and apoptosis.

Experimental Workflows: Formulation & Administration

Reagent Preparation (Self-Validating Protocol)

Step 1: Anhydrous Stock Preparation

  • Action: Weigh 24.4 mg of CB-2094 (MW: 244.28 g/mol ) under inert gas (Argon or Nitrogen)[1]. Dissolve in 1.0 mL of anhydrous DMSO to yield a 100 mM stock.

  • Causality: Inert gas prevents ambient moisture from initiating premature hydrolysis. DMSO ensures complete solubilization of the lipophilic crystal.

Step 2: Working Formulation (In Vivo)

  • Action: Prepare a cosolvent vehicle consisting of 10% DMSO, 40% PEG-400, and 50% sterile saline (0.9% NaCl). Dilute the stock solution into the PEG-400 first, vortex thoroughly, and then slowly add the saline dropwise while vortexing.

  • Causality: Mice tolerate a maximum of 10% v/v DMSO systemically without acute toxicity. Mixing with PEG-400 before saline prevents the hydrophobic agent from crashing out of solution.

Dosing & Administration
  • Route: Intraperitoneal (IP) injection is preferred over Intravenous (IV).

  • Causality: IV administration of lipophilic alkylators often results in a rapid pulmonary first-pass effect, leading to acute pulmonary fibrosis. IP administration allows for slower, more consistent systemic absorption via the mesenteric vessels.

Quantitative Dosing Guidelines & Expected Outcomes

The historical TDLo (Toxic Dose Low) in mice is reported at 480 mg/kg over an extended 10-week intermittent dosing schedule ()[4][5]. For acute experimental models, the following single or split-dose regimens are recommended based on its structural homology to busulfan and historical mutagenesis data ()[2]:

Experimental GoalDosing RegimenRouteVehicle FormulationExpected Physiological Outcome
Mutagenesis Assay 10 - 20 mg/kg (Single Dose)IP10% DMSO / 40% PEG-400 / 50% SalineSublethal DNA damage; viable for genetic screening.
Myeloablative Equivalent 40 - 60 mg/kg (Split over 48h)IP10% DMSO / 40% PEG-400 / 50% SalineSevere neutropenia/thrombocytopenia by Day 7-10.
Maximum Tolerated Dose (MTD) 480 mg/kg (Cumulative over 10 weeks)IPIntermittent dosing (e.g., weekly)Chronic toxicity threshold; potential hepatic VOD[4].

Toxicity Monitoring & Analytical Verification

To ensure the protocol is self-validating, researchers must monitor both the pharmacokinetic exposure and the physiological response.

Analytical Verification (Pharmacokinetics)
  • Action: Collect 50 µL of whole blood via the submandibular vein at 15, 30, 60, and 120 minutes post-dose. Extract plasma and quantify CB-2094 via LC-MS/MS.

  • Causality: Dimethanesulfonates exhibit high inter-individual variability in clearance (primarily via hepatic Glutathione S-transferase). Establishing the Area Under the Curve (AUC) ensures the biological effect is due to the drug exposure rather than dosing artifacts.

Physiological Monitoring
  • Hematology: Perform a Complete Blood Count (CBC) on Days 3, 7, and 14 post-dose. A successful myeloablative dose will show a nadir in absolute neutrophil count (ANC) and platelets between Days 7 and 10.

  • Hepatic Veno-Occlusive Disease (VOD): Monitor serum ALT, AST, and total bilirubin on Day 5. VOD is a known dose-limiting toxicity of dimethanesulfonates due to sinusoidal endothelial cell damage.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6433331, cis-2-Butene-1,4-diol dimethanesulfonate. Retrieved from[Link]

  • Fahmy, O. G., & Fahmy, M. J. (1956). Cytogenetic analysis of the action of carcinogens and tumour inhibitors in Drosophila melanogaster V. Differential genetic response to the alkylating mutagens and x-radiation. Journal of Genetics, 54(11), 146–164. Retrieved from[Link]

  • Haddow, A., & Timmis, G. M. (1957). Myleran and related compounds in experimental oncology. Cancer Research, 17(1), 64-75. Retrieved from[Link]

Sources

Method

Application Note: High-Resolution Profiling of DNA Interstrand Cross-Linking by cis-2-Butene-1,4-diol Dimethanesulfonate (CBDS)

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale and self-validating experimental protocols for utilizing conformationally restricted alkylating a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale and self-validating experimental protocols for utilizing conformationally restricted alkylating agents in DNA cross-linking assays.

Introduction & Mechanistic Rationale

Bifunctional alkylating agents, such as the widely utilized chemotherapeutic busulfan (1,4-butanediol dimethanesulfonate), exert their cytotoxic effects by forming bulky DNA monoadducts and subsequent DNA-DNA cross-links[1][2]. The primary mechanism of action involves an SN2 nucleophilic substitution where the highly nucleophilic N7 position of guanine attacks the electrophilic carbon adjacent to the methanesulfonate leaving group[2]. Following this initial monoalkylation, a second SN2 reaction can occur, bridging two nucleobases to form either an intrastrand or interstrand cross-link (ICL)[3].

While busulfan possesses a flexible four-carbon alkane chain that allows it to span various nucleophilic distances, its rigid analog—cis-2-butene-1,4-diol dimethanesulfonate (CBDS) [4]—presents a unique structural paradigm for researchers. The cis-alkene geometry conformationally restricts the distance between the two reactive mesylate groups.

The Causality of Conformational Restriction: In DNA cross-linking assays, the flexibility of the alkyl chain dictates the ratio of mono-adducts to cross-links. The pre-organized cis-geometry of CBDS reduces the entropic penalty required for the second alkylation step. Consequently, CBDS serves as an exceptional tool compound for studying sequence-specific DNA alkylation kinetics, offering a more uniform cross-linking span compared to flexible dimethanesulfonates[5].

Mechanism CBDS CBDS (cis-alkene) DNA Duplex DNA (Guanine N7) CBDS->DNA 1st SN2 Reaction MonoAdduct Monoalkylated Adduct DNA->MonoAdduct ICL Interstrand Cross-Link (ICL) MonoAdduct->ICL 2nd SN2 Reaction (Restricted Geometry) Apoptosis Replication Arrest & Apoptosis ICL->Apoptosis Unrepaired Lesion

Figure 1. S_N2-mediated mechanism of DNA interstrand cross-link (ICL) formation by CBDS.

Experimental Design: Choosing the Right Assays

To robustly evaluate a cross-linker like CBDS, the experimental design must isolate true ICLs from mono-adducts and intrastrand cross-links, as only ICLs covalently tether the two opposing DNA strands together[6].

  • In Vitro Plasmid Assay (Alkaline Agarose Gel Electrophoresis):

    • Why it works: Under highly denaturing conditions (pH > 13), non-crosslinked double-stranded DNA (dsDNA) unwinds into single-stranded DNA (ssDNA). However, if an ICL is present, the two strands remain covalently tethered, causing the DNA to snap back or migrate as a distinct, slower-moving high-molecular-weight band. This provides a direct, causal readout of interstrand cross-linking efficiency.

  • Cellular Modified Alkaline Comet Assay:

    • Why it works: Standard comet assays measure DNA strand breaks (which increase the comet "tail moment"). To measure ICLs, cells are pre-treated with CBDS, then challenged with a known strand-breaking agent (e.g., ionizing radiation). ICLs physically tether the DNA strands together, preventing the radiation-induced fragments from migrating out of the nucleoid. The reduction in expected tail moment is directly proportional to the ICL density[7].

Protocol A: In Vitro Plasmid DNA Cross-Linking Assay

Self-Validating System: This protocol includes a mock-treated negative control (expected: 100% ssDNA migration) and a known positive control (expected: shifted ICL band) to validate the integrity of the denaturing conditions.

Materials
  • pUC19 plasmid DNA (linearized with EcoRI to prevent supercoiling migration artifacts).

  • CBDS stock (dissolved in anhydrous DMSO to prevent premature hydrolysis of the mesylate groups).

  • Alkaline running buffer (50 mM NaOH, 1 mM EDTA, pH > 13).

Step-by-Step Methodology
  • DNA Preparation: Dilute linearized pUC19 DNA to 20 ng/µL in a physiological buffer (10 mM Tris-HCl, 150 mM NaCl, pH 7.4). Causality: Maintaining physiological ionic strength is critical, as salt concentration influences the DNA double-helix conformation and the accessibility of the major groove to the alkylating agent.

  • Drug Incubation: Add CBDS to final concentrations ranging from 1 µM to 100 µM. Include a vehicle control (DMSO < 1% v/v) and a positive control (Busulfan, 100 µM). Incubate at 37°C for 4 hours.

  • Reaction Quenching: Stop the alkylation reaction by adding 0.1 M sodium acetate and precipitating the DNA with 2.5 volumes of ice-cold ethanol. Causality: Removing unreacted CBDS prevents post-lysis alkylation artifacts from occurring during the electrophoresis step.

  • Denaturation: Resuspend the DNA pellet in alkaline loading dye (50 mM NaOH, 1 mM EDTA, 3% Ficoll, 0.025% bromocresol green). Incubate at room temperature for 15 minutes to ensure complete hydrogen bond disruption.

  • Electrophoresis: Run the samples on a 1% agarose gel submerged in the alkaline running buffer at 2 V/cm for 3 hours.

  • Neutralization & Staining: Soak the gel in neutralization buffer (0.5 M Tris-HCl, pH 7.5) for 45 minutes, then stain with SYBR Gold (which binds both ssDNA and dsDNA).

  • Validation Check: The vehicle control lane must show a single fast-migrating band (ssDNA). The appearance of a slower-migrating band in the CBDS-treated lanes confirms successful ICL formation.

Protocol B: Cellular ICL Detection via Modified Alkaline Comet Assay

Self-Validating System: This assay relies on a "Challenge-Only" control (Radiation only, no CBDS). If the challenge fails to produce a significant comet tail, the lysis and electrophoresis parameters are flawed, and the assay must be rejected.

Workflow Step1 1. Cell Treatment (Incubate with CBDS) Step2 2. Radiation Challenge (Induce random strand breaks) Step1->Step2 Step3 3. Cell Lysis & Unwinding (Alkaline Buffer, pH > 13) Step2->Step3 Step4 4. Electrophoresis (ICLs restrict migration) Step3->Step4 Step5 5. Quantification (Measure Tail Moment) Step4->Step5

Figure 2. Workflow of the modified alkaline comet assay for cellular ICL quantification.

Step-by-Step Methodology
  • Cell Treatment: Seed target cells (e.g., AML cell lines[1]) at 1x10^5 cells/mL. Treat with CBDS (10–50 µM) for 4 hours. Wash twice with cold PBS to remove extracellular drug.

  • Strand Break Challenge: Expose the cells to 10 Gy of X-ray irradiation (or treat with 100 µM H2O2 for 10 min on ice). Causality: This introduces the random single- and double-strand breaks necessary to drive DNA migration in the electric field. Without breaks, the large genomic DNA will not exit the nucleoid core.

  • Immobilization: Embed cells in 0.75% low-melting-point agarose on frosted glass slides.

  • Lysis & Unwinding: Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour, followed by alkaline unwinding buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 30 minutes in the dark.

  • Electrophoresis: Run at 1 V/cm, 300 mA for 25 minutes at 4°C.

  • Analysis: Stain with propidium iodide. Calculate the percentage decrease in tail moment relative to the irradiated, vehicle-treated control. A mathematical decrease confirms that CBDS-induced ICLs are physically restricting the DNA fragments from migrating.

Data Presentation: Comparative Alkylation Metrics

When substituting busulfan with CBDS in experimental models, researchers must account for differences in cross-linking efficiency driven by the geometric constraints of the cis-double bond.

Table 1. Comparative Cross-Linking Metrics of Dimethanesulfonates

CompoundStructural GeometryPrimary DNA Adduct TargetICL Formation EfficiencySequence Preference
Busulfan Flexible 4-carbon alkaneGuanine N7Moderate (Requires conformational searching)Broad / Low Specificity
CBDS Rigid cis-alkeneGuanine N7High (Pre-organized electrophiles reduce entropic penalty)Distance-restricted (Favors specific G-G spans)
Hexa-DMS Flexible 6-carbon alkaneGuanine N7High (Longer span capability)Broad

(Note: Efficiency metrics are relative to standard bifunctional nitrogen mustards and depend heavily on the specific nucleophilic distances within the target DNA sequence[5].)

References

  • Bedford, P., & Fox, B. W. (1983). DNA interstrand crosslinking and sequence selectivity of dimethanesulphonates. National Center for Biotechnology Information (NIH).
  • MedChemExpress. DNA Alkylator/Crosslinker.
  • Valdez, B. C., et al. (2011). The synergistic cytotoxicity of clofarabine, fludarabine and busulfan in AML cells involves ATM pathway activation and chromatin remodeling. National Center for Biotechnology Information (NIH).
  • LGM Pharma. Busulfan Mechanism of Action.
  • Guidechem. (Z)-1,4-Bis(mesyloxy)-2-butene (CAS 2303-47-1).
  • MDPI. DNA Damage and Repair in Human Cancer: Molecular Mechanisms and Contribution to Therapy-Related Leukemias.

Sources

Application

Application Note: Safe Handling, Decontamination, and Disposal Protocols for cis-2-Butene-1,4-diol Dimethanesulfonate

Executive Summary & Chemical Causality cis-2-Butene-1,4-diol dimethanesulfonate (also known as CB 2094) is a potent bifunctional alkylating agent utilized in specialized mutagenesis and drug development research. Structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Causality

cis-2-Butene-1,4-diol dimethanesulfonate (also known as CB 2094) is a potent bifunctional alkylating agent utilized in specialized mutagenesis and drug development research. Structurally related to the chemotherapeutic agent busulfan, this compound poses severe occupational hazards, including genotoxicity, mutagenicity, and questionable carcinogenicity[1].

To handle this compound safely, researchers must understand its chemical causality. The methanesulfonate (mesylate) groups act as exceptional leaving groups. In aqueous or physiological environments, the adjacent carbon atoms become highly electrophilic. When exposed to biological tissue, these electrophilic centers undergo rapid nucleophilic substitution (SN2) by cellular nucleophiles—most notably the N7 position of guanine in DNA[2]. Because the rigid cis-butene backbone spaces the two reactive centers optimally, the molecule readily forms inter-strand and intra-strand DNA crosslinks, leading to double-strand breaks and cellular apoptosis.

This mechanistic reality dictates that all handling and disposal protocols must rely on chemical destruction via nucleophilic pre-emption . By intentionally exposing the compound to overwhelming concentrations of strong, non-biological nucleophiles (such as hydroxide or thiosulfate ions), we can force the hydrolysis of the ester bonds, permanently neutralizing the alkylating threat before disposal[3].

Mechanism A cis-2-Butene-1,4-diol dimethanesulfonate B Loss of Mesylate (Good Leaving Group) A->B C Electrophilic Carbon Intermediate B->C D DNA Guanine N7 Alkylation C->D Nucleophilic Attack E Inter/Intra-strand DNA Crosslink D->E Bifunctional Reactivity

Figure 1. Mechanism of DNA crosslinking by bifunctional methanesulfonate esters.

Physicochemical & Hazard Profile

Understanding the physical state of the compound is critical for risk mitigation. As a solid with a melting point of 102–103 °C, the primary exposure risks are aerosolized dust inhalation and dermal absorption of reconstituted solutions[4].

Table 1: Quantitative Physicochemical and Hazard Data

PropertyValue / Description
Chemical Name cis-2-Butene-1,4-diol dimethanesulfonate
Common Synonyms CB 2094; (Z)-1,4-Bis(mesyloxy)-2-butene
CAS Number 2303-47-1 / 70886-56-5
Molecular Formula C6H12O6S2
Molecular Weight 244.28 g/mol
Melting Point 102–103 °C
Density 1.388 g/cm³
Primary Hazards Mutagenic; Genotoxic; Questionable Carcinogen; Emits toxic SOx upon decomposition.

Self-Validating Handling Protocol

Standard operating procedures often fail because they lack internal feedback loops. The following handling protocol integrates self-validating checks to ensure that environmental controls are actively functioning during the manipulation of cis-2-Butene-1,4-diol dimethanesulfonate.

Phase 1: Environmental & PPE Verification
  • Airflow Validation: Conduct all work within a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood that exhausts 100% of air to the outside. Validation Check: Before opening the vial, tape a small tissue strip to the sash edge; visual inward deflection confirms active negative pressure.

  • Barrier Defense: Wear a closed-front disposable lab coat, safety goggles, and double-layer gloves.

  • Glove Selection Causality: Use a nitrile inner glove and a neoprene or specialized chemotherapy-rated outer glove. Alkylating agents can permeate standard latex. Double-gloving ensures that if the outer layer is contaminated, it can be immediately doffed without exposing bare skin.

Phase 2: Aseptic Reconstitution
  • Line the workspace with a plastic-backed absorbent bench pad.

  • Weigh the solid compound using an enclosed analytical balance to prevent dust aerosolization. If an open balance must be used, utilize a static-eliminator ionizer to prevent powder dispersion.

  • Dissolve the compound in the designated organic solvent (e.g., DMSO) before introducing it to aqueous media, as methanesulfonate esters have limited initial aqueous solubility.

Chemical Destruction & Disposal Protocol

Direct disposal of cis-2-Butene-1,4-diol dimethanesulfonate into standard biological or chemical waste streams is strictly prohibited. The compound must undergo validated chemical destruction. Based on established protocols for alkylating agents (e.g., Lunn and Sansone), nucleophilic degradation is the gold standard[3].

Decontamination Reagent Selection

Table 2: Comparison of Chemical Destruction Agents

Decontamination AgentMechanism of ActionAdvantagesDisadvantages
1 M Sodium Thiosulfate (Na2S2O3) Nucleophilic substitution (SN2)Non-corrosive to skin/steel; Highly selective for electrophiles.Slower reaction time for highly sterically hindered esters.
1 M Sodium Hydroxide (NaOH) Base-catalyzed ester hydrolysisRapid degradation; Cheap and readily available.Highly corrosive; Requires post-destruction pH neutralization.
Step-by-Step Destruction Workflow (Self-Validating)

This protocol utilizes 1 M NaOH to hydrolyze the methanesulfonate ester into harmless cis-2-butene-1,4-diol and sodium methanesulfonate.

  • Collection: Consolidate all liquid waste and contaminated consumables (tips, tubes) containing the compound into a chemically resistant high-density polyethylene (HDPE) container.

  • Nucleophilic Addition: Add an equal volume of 1 M NaOH to the liquid waste. For solid consumables, submerge them completely in 1 M NaOH.

  • Hydrolysis & Agitation: Stir or agitate the mixture at room temperature for a minimum of 24 hours.

  • Self-Validation (The pH Check): The hydrolysis of methanesulfonate esters generates methanesulfonic acid, which consumes hydroxide ions.

    • Validation: After 24 hours, test the pH of the solution. If the pH has dropped significantly below 12, the destruction capacity may have been exhausted before all the compound was destroyed. Add more 1 M NaOH and wait an additional 12 hours.

    • Confirmation: The system validates its own completion when the pH remains stable at >12 after a 24-hour period, proving no further acid is being generated.

  • Neutralization & Disposal: Once validated, neutralize the solution to pH 6–8 using dilute HCl. Transfer the neutralized, non-reactive aqueous waste to the institutional hazardous waste facility for final incineration.

Disposal S1 1. Isolate Contaminated Waste (Liquids & Solids) S2 2. Submerge in 1 M NaOH or 1 M Sodium Thiosulfate S1->S2 S3 3. Agitate at Room Temp for 24-48 Hours S2->S3 Chemical Destruction S4 4. Verify pH (Neutralize) & Confirm Hydrolysis S3->S4 Validation S5 5. Dispose as Non-Reactive Hazardous Aqueous Waste S4->S5

Figure 2. Step-by-step chemical destruction and disposal workflow for methanesulfonate waste.

Spill Management

In the event of a spill outside the containment zone:

  • Evacuate and Isolate: Immediately restrict access to the area.

  • Neutralization over Absorption: Do not simply wipe up the spill, as this spreads the active compound. Instead, flood the spill area with 1 M Sodium Thiosulfate[3]. Thiosulfate is preferred over NaOH for surface spills because it is non-corrosive to laboratory equipment and flooring.

  • Incubation: Allow the thiosulfate to sit on the spill for at least 30 minutes to ensure complete nucleophilic pre-emption of the alkylating agent.

  • Cleanup: Absorb the neutralized liquid with absorbent pads, place them in a biohazard/chemical waste bag, and process via the solid waste destruction protocol outlined above.

References

  • Guidechem. "(Z)-1,4-Bis(mesyloxy)-2-butene - Guidechem".
  • Echemi. "Buy CIS-1,4-BIS-(METHYLSULFONYLOXY)-BUT-2-ENE".
  • PubChem - NIH. "Methyl Methanesulfonate | C2H6O3S | CID 4156".
  • DOKUMEN.PUB. "Hazardous Substances: Risks and Regulations".

Sources

Method

NMR spectroscopy characterization of cis-2-Butene-1,4-diol dimethanesulfonate

Application Note: NMR Spectroscopy Characterization of cis-2-Butene-1,4-diol dimethanesulfonate Executive Summary cis-2-Butene-1,4-diol dimethanesulfonate (also known as (Z)-1,4-bis(mesyloxy)-2-butene) is a rigid, bifunc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: NMR Spectroscopy Characterization of cis-2-Butene-1,4-diol dimethanesulfonate

Executive Summary

cis-2-Butene-1,4-diol dimethanesulfonate (also known as (Z)-1,4-bis(mesyloxy)-2-butene) is a rigid, bifunctional alkylating agent structurally related to the antineoplastic drug busulfan[1]. The presence of the cis-alkene introduces conformational rigidity, altering its cross-linking span and reactivity profile compared to its saturated alkane counterparts. This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this compound, detailing sample preparation, acquisition parameters, and causal spectral assignments.

Chemical Context & Mechanistic Insights

The synthesis of cis-2-Butene-1,4-diol dimethanesulfonate is typically achieved by reacting cis-2-butene-1,4-diol[2] with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine[3].

Causality in Experimental Design: A critical chemical feature of this molecule is the presence of two allylic mesylate groups. Because allylic leaving groups are significantly more reactive toward SN​2 nucleophilic substitution than non-allylic ones[4], the compound is highly sensitive to moisture and nucleophilic attack. This intrinsic reactivity dictates our experimental choices:

  • Solvent Selection: Protic or nucleophilic deuterated solvents (e.g., CD3​OD , D2​O ) must be strictly avoided to prevent solvolysis during the NMR acquisition window. Anhydrous Chloroform-d ( CDCl3​ ) is the optimal choice.

  • Temperature Control: Acquisition should be performed at or slightly below standard room temperature (298 K) to minimize thermal degradation, as heating the compound can lead to decomposition and the emission of toxic SOx​ fumes[1].

Experimental Protocol: Self-Validating NMR Workflow

To ensure high-fidelity data and a self-validating system, the following step-by-step protocol incorporates internal quality checks.

Step 1: Anhydrous Sample Preparation

  • Action: Weigh 15–20 mg of highly pure cis-2-Butene-1,4-diol dimethanesulfonate into a clean, dry glass vial.

  • Action: Dissolve the compound in 0.6 mL of anhydrous CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Validation: Inspect the solution visually. It must be completely clear and free of particulates. Cloudiness indicates polymerization or degradation of the allylic internal olefin[5].

  • Action: Transfer the solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette.

Step 2: Instrument Tuning and Shimming

  • Action: Insert the sample into the NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Action: Lock the spectrometer to the deuterium signal of CDCl3​ .

  • Validation: Perform gradient shimming (e.g., TopShim). Validate magnetic field homogeneity by checking the full-width at half-maximum (FWHM) of the residual CHCl3​ peak (target < 1.0 Hz).

Step 3: Data Acquisition Parameters

  • 1 H NMR: Use a standard 30° pulse sequence (zg30). Set the relaxation delay ( D1​ ) to 2.0 seconds to ensure complete relaxation of the methyl protons. Acquire 16 scans.

  • 13 C NMR: Use a proton-decoupled 30° pulse sequence (zgpg30). Set D1​ to 2.0 seconds. Acquire 256–512 scans depending on the signal-to-noise ratio (SNR).

  • Validation: Check the Free Induction Decay (FID) to ensure the signal has fully decayed into the noise floor before the end of the acquisition time ( AQ ), preventing truncation artifacts.

Spectral Analysis and Peak Assignment

The molecule possesses a C2v​ symmetry axis (in its idealized cis conformation), making the two halves of the molecule chemically and magnetically equivalent.

1 H NMR Causality:

  • Mesylate Protons (-OSO 2​ CH 3​ ): The highly electronegative sulfonate group strongly deshields the adjacent methyl protons, shifting them downfield to a sharp singlet at ~3.05 ppm . The lack of adjacent protons results in no spin-spin splitting.

  • Allylic Protons (=CH-CH 2​ -O-): The methylene protons are deshielded by both the adjacent oxygen atom and the anisotropic effect of the alkene. They appear at ~4.82 ppm . They couple to the adjacent olefinic protons ( 3J≈4.5−5.5 Hz), typically appearing as a doublet.

  • Olefinic Protons (-CH=CH-): The internal cis-alkene protons appear at ~5.92 ppm . Because they are chemically equivalent, they do not split each other in a first-order manner, but they couple to the adjacent allylic methylene protons, appearing as a triplet-like multiplet.

Quantitative Data Presentation

Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl3​ , 298 K)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
3.05Singlet (s)-6H2 × -OSO 2​ CH 3​
4.82Doublet (d)~5.04H2 × =CH-CH 2​ -O-
5.92Multiplet (m) / Triplet (t)~5.02H-CH =CH - (cis)

Table 2: 13 C NMR Spectral Assignments (100 MHz, CDCl3​ , 298 K)

Chemical Shift (δ, ppm)Carbon TypeAssignmentCausality / Deshielding Factor
38.5Primary (CH 3​ )-OSO 2​ C H 3​ Deshielded by the strongly electron-withdrawing sulfonyl group.
64.2Secondary (CH 2​ )=CH-C H 2​ -O-Deshielded by the highly electronegative oxygen of the mesylate.
128.8Tertiary (CH)-C H=C H-Standard sp2 hybridized olefinic carbon shift.

Workflow Visualization

G A cis-2-Butene-1,4-diol dimethanesulfonate B Aprotic Sample Prep (CDCl3 to prevent solvolysis) A->B C NMR Acquisition (1H, 13C, 2D Correlational) B->C D Data Processing (FT, Phase, Baseline Correction) C->D E Structural Validation (Peak Assignment & Integration) D->E

Caption: Self-validating NMR characterization workflow for highly reactive allylic mesylates.

References

  • (Z)-1,4-Bis(mesyloxy)-2-butene - Guidechem. Guidechem.com.
  • Highly Efficient Synthesis of Indolines and Indoles by Reductive Radical Cyclisation. Beilstein Journals.
  • 2-Butene-1,4-diol, (2Z)- | C4H8O2 - PubChem. National Institutes of Health (NIH).
  • Synthesis of Methylene-Expanded 2′,3′-Dideoxyribonucleosides. UCLA – Chemistry and Biochemistry.
  • Cross-metathesis of methyl oleate and cis-2-butene-1,4-diol: a direct route to bifunctional polymer building blocks. ChemRxiv.

Sources

Application

Application Note: Pharmacological Profiling and DNA Cross-Linking Workflows for cis-2-Butene-1,4-diol Dimethanesulfonate

Executive Summary & Mechanistic Rationale cis-2-Butene-1,4-diol dimethanesulfonate (historically designated as CB 2094; CAS: 2303-47-1 / 70886-56-5) is a bifunctional alkylating agent structurally related to the widely u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

cis-2-Butene-1,4-diol dimethanesulfonate (historically designated as CB 2094; CAS: 2303-47-1 / 70886-56-5) is a bifunctional alkylating agent structurally related to the widely used chemotherapeutic busulfan (1,4-butanediol dimethanesulfonate). In pharmacology and genetic toxicology, this compound serves as a critical chemical probe for understanding the spatial requirements of DNA cross-linking and tumor initiation [1].

The Mechanistic Significance of the cis-Alkene Backbone: The pharmacological distinctiveness of cis-2-butene-1,4-diol dimethanesulfonate lies in its rigid carbon backbone. While busulfan features a flexible alkane chain that can freely rotate to accommodate various distances between nucleophilic targets on DNA, the cis-double bond in this analog locks the two electrophilic carbon centers at a fixed spatial distance.

When the compound undergoes an SN​2 nucleophilic substitution by a DNA base (predominantly the highly nucleophilic N7 position of guanine), the first methanesulfonate (mesylate) group is displaced, forming a mono-alkylated adduct. The rigid cis-geometry dictates the trajectory of the second SN​2 attack. If a second nucleophilic center is not present at the exact required distance (approx. 3.0–3.4 Å), the compound cannot form an interstrand cross-link (ICL) and will instead form an intrastrand cross-link or undergo hydrolysis. This geometric restriction makes it an invaluable tool for mapping DNA damage response (DDR) pathways and evaluating the structural basis of mutagenesis [2].

Physicochemical Properties & Comparative Profiling

To effectively utilize this compound in in vitro assays, its physicochemical constraints must be understood. It is highly reactive and susceptible to hydrolysis in aqueous environments; therefore, stock solutions must be prepared in anhydrous DMSO and diluted into aqueous buffers immediately prior to use.

Table 1: Physicochemical Properties
PropertyValue / Description
IUPAC Name [(Z)-4-methylsulfonyloxybut-2-enyl] methanesulfonate
Molecular Formula C6​H12​O6​S2​
Molecular Weight 244.28 g/mol
Density (Predicted) 1.388 ± 0.06 g/cm³
Solubility Soluble in DMSO; rapidly hydrolyzes in unbuffered water
Primary Hazard Potent mutagen; experimental neoplastigenic data [1]
Table 2: Comparative Pharmacological Profile
FeatureBusulfancis-2-Butene-1,4-diol dimethanesulfonate
Backbone Flexibility High (Alkane)Low (Locked cis-Alkene)
Cross-link Versatility High (Interstrand & Intrastrand)Restricted (Geometry-dependent)
Primary Clinical/Research Use Bone marrow conditioningDNA repair modeling, Mutagenesis
Hydrolytic Stability ModerateLower (due to allylic activation)

Pathway Visualization: Mechanism of Action

The following diagram illustrates the causal chain from initial drug exposure to cellular apoptosis, highlighting the geometry-restricted secondary attack unique to this compound.

G CB2094 cis-2-Butene-1,4-diol dimethanesulfonate Attack1 Primary SN2 Attack (Guanine N7) CB2094->Attack1 Nucleophilic substitution MonoAdduct Mono-alkylated DNA Adduct Attack1->MonoAdduct Attack2 Secondary SN2 Attack (Restricted by cis-geometry) MonoAdduct->Attack2 Loss of 2nd mesylate Crosslink DNA Cross-link Formation (Intrastrand / Interstrand) Attack2->Crosslink DDR DNA Damage Response (DDR) Crosslink->DDR Replication fork stall Apoptosis Cell Cycle Arrest & Apoptosis DDR->Apoptosis Unrepaired damage

Figure 1: Mechanism of DNA cross-linking and subsequent apoptotic signaling by CB 2094.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The workflows below incorporate specific internal controls to ensure that the observed effects are definitively caused by the alkylating agent and not by artifactual DNA degradation or solvent toxicity.

Protocol A: In Vitro DNA Interstrand Cross-Linking (ICL) Assay

Mechanistic Rationale: Covalent interstrand cross-links prevent the two DNA strands from completely separating under denaturing conditions. By subjecting treated plasmid DNA to an alkaline environment (NaOH), uncross-linked DNA denatures into single-stranded DNA (ssDNA) and migrates faster through an agarose gel. Cross-linked DNA remains tethered, effectively migrating slower. This differential migration provides a direct, quantitative readout of ICL efficiency.

Materials:

  • pUC19 Plasmid DNA (linearized with EcoRI)

  • cis-2-Butene-1,4-diol dimethanesulfonate (100 mM stock in anhydrous DMSO)

  • Alkaline Agarose (1% w/v in 50 mM NaOH, 1 mM EDTA)

  • Alkaline Loading Buffer (50 mM NaOH, 1 mM EDTA, 3% Ficoll, 0.02% bromocresol green)

Step-by-Step Workflow:

  • DNA Preparation: Dilute linearized pUC19 DNA to a final concentration of 20 ng/µL in a physiological reaction buffer (10 mM Tris-HCl, 100 mM NaCl, pH 7.4).

  • Drug Incubation: Aliquot 20 µL of the DNA solution into PCR tubes. Add the alkylating agent to achieve final concentrations of 0, 10, 50, 100, and 500 µM.

    • Self-Validation Step: Maintain a constant DMSO concentration (≤1%) across all tubes, including the vehicle control (0 µM), to rule out solvent-induced DNA precipitation. Include a parallel reaction with 100 µM cisplatin as a positive ICL control.

  • Alkylation Reaction: Incubate the mixtures at 37°C for 3 hours in the dark.

  • Denaturation: Terminate the reaction by adding 5 µL of Alkaline Loading Buffer to each tube. Incubate at room temperature for 10 minutes to ensure complete denaturation of non-cross-linked strands.

  • Electrophoresis: Load the samples onto a 1% alkaline agarose gel. Run the gel at 2 V/cm for 3 hours. Note: The running buffer must be recirculated to prevent pH gradient collapse.

  • Neutralization & Visualization: Soak the gel in Neutralization Buffer (1 M Tris-HCl, pH 7.4) for 45 minutes. Stain with SYBR™ Gold for 30 minutes and image under UV/Blue light. Quantify the upper band (dsDNA/cross-linked) versus the lower band (ssDNA/uncross-linked) using densitometry software.

Protocol B: Cellular Cytotoxicity and Proliferation Assay (ATP-based)

Mechanistic Rationale: Unrepaired DNA cross-links stall replication forks, triggering the DNA Damage Response (DDR) and ultimately inducing apoptosis. Measuring intracellular ATP levels via luminescence provides a highly sensitive, linear proxy for the number of metabolically active cells, allowing for precise IC50​ determination.

Step-by-Step Workflow:

  • Cell Seeding: Harvest logarithmically growing K562 leukemia cells. Seed 5,000 cells/well in 90 µL of RPMI-1640 medium (10% FBS) into an opaque white 96-well plate.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of cis-2-butene-1,4-diol dimethanesulfonate in DMSO. Dilute these intermediate stocks 1:100 in culture media to create 10X working solutions.

  • Treatment: Add 10 µL of the 10X working solutions to the cells (final volume = 100 µL). The final drug concentrations should range from 0.01 µM to 300 µM, with a final DMSO concentration of 0.1%.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2​ atmosphere.

  • Luminescence Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate statically for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Record luminescence using a microplate reader. Normalize data against the vehicle control (100% viability) and a cell-free blank (0% viability). Fit the data to a 4-parameter logistic (4PL) curve to derive the IC50​ .

References

  • Roe, F. J. C. (1957). . Cancer Research, 17(1), 64–70.

  • Fahmy, O. G., & Fahmy, M. J. (1956).. Journal of Genetics, 54, 146-164.

  • GuideChem Chemical Database.. Retrieved March 2026.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility of cis-2-Butene-1,4-diol Dimethanesulfonate

Welcome to the Technical Support Center for cis-2-Butene-1,4-diol dimethanesulfonate and related bifunctional alkylating agents (such as Busulfan). Due to its highly lipophilic nature and rapid hydrolytic degradation in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for cis-2-Butene-1,4-diol dimethanesulfonate and related bifunctional alkylating agents (such as Busulfan). Due to its highly lipophilic nature and rapid hydrolytic degradation in aqueous environments, formulating this active pharmaceutical ingredient (API) presents significant challenges.

This guide provides field-proven troubleshooting strategies, FAQs, and validated protocols to help you achieve optimal solubility and stability using supramolecular inclusion complexation[1].

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does cis-2-Butene-1,4-diol dimethanesulfonate precipitate when diluted in standard aqueous buffers? A: The API is a highly hydrophobic bifunctional alkylating agent. Its intrinsic aqueous solubility is extremely low (comparable to busulfan at ~0.17 mg/mL)[1]. When traditional co-solvent formulations (e.g., using N,N-dimethylacetamide [DMA] and PEG 400) are diluted with 0.9% Normal Saline or 5% Dextrose, the co-solvent concentration drops below the critical threshold required to maintain the API in solution, leading to rapid precipitation and physical instability within 8 hours[1].

Q2: How does Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) improve solubility without altering the API's covalent structure? A: SBE-β-CD features a hydrophilic exterior and a hydrophobic cavity. The lipophilic carbon backbone of the API inserts into this cavity, displacing high-energy water molecules. This host-guest complexation sequesters the hydrophobic moiety, effectively "solubilizing" the molecule in a molecularly dispersed state without requiring irritating co-solvents or altering its ionization state[].

Q3: Can I use native β-cyclodextrin instead of SBE-β-CD? A: It is highly discouraged for parenteral formulations. Native β-cyclodextrin has relatively low aqueous solubility and has been linked to renal tubular damage following intravenous administration due to crystallization in the kidneys. SBE-β-CD is a polyanionic derivative designed specifically to provide high water solubility and a superior safety profile (low hemolytic activity and reduced nephrotoxicity) for injectables[].

Part 2: Troubleshooting Guide

Issue 1: Incomplete API Dissolution During Complexation

Symptom: Visible particulates remain in the aqueous phase after mixing the API with the SBE-β-CD solution. Root Cause: The thermodynamic barrier for the API to transfer from the solid state directly into the aqueous cyclodextrin cavity is too high at room temperature. Solution: Utilize an organic solvent-assisted loading method. Dissolve the API in a volatile, water-miscible organic solvent (e.g., acetone) first. Mix this with the aqueous SBE-β-CD solution, allow the complex to form, and then evaporate the organic solvent[3].

Issue 2: API Degradation During Processing

Symptom: HPLC analysis shows a significant drop in API assay and an increase in methanesulfonic acid (degradant) during the mixing phase. Root Cause: Alkylating agents are prone to rapid hydrolysis in water, especially at elevated temperatures. Solution:

  • Keep the dissolution temperature of the API in acetone strictly below 35°C[3].

  • Conduct the mixing and solvent evaporation steps under a continuous Nitrogen ( N2​ ) purge to displace oxygen and accelerate solvent removal[3].

  • Immediately lyophilize the solution after sterile filtration to halt hydrolytic degradation[1].

Part 3: Quantitative Data & Performance Metrics

The following table summarizes the performance of the SBE-β-CD inclusion complex compared to traditional DMA/PEG co-solvent formulations based on validated studies of structurally analogous alkylating agents[1].

MetricTraditional Co-Solvent (DMA/PEG)SBE-β-CD Inclusion ComplexFold Improvement / Benefit
Intrinsic Solubility ~0.17 mg/mL (in water)12.16 mg/mL~70-fold increase
Dilution Stability < 8 hours at Room Temp> 12 hours (>98% assay)> 1.5x duration
Toxicity Profile High hepatic toxicity (due to DMA)Negligible hepatic toxicityEnhanced Safety
Vascular Irritation Severe (phlebitis risk)Markedly reducedImproved Tolerability

Part 4: Validated Experimental Protocol

Preparation of SBE-β-CD / API Inclusion Complex via Solvent-Evaporation

This protocol is a self-validating system: the successful removal of the organic solvent and subsequent clear filtration through a 0.22 μm membrane confirms that the API has been successfully complexed. Uncomplexed API will precipitate and be caught by the filter, which can be verified via post-filtration HPLC assay.

Step-by-Step Methodology:

  • API Preparation: Accurately weigh 60 mg of cis-2-Butene-1,4-diol dimethanesulfonate. Dissolve it in 10 mL of HPLC-grade acetone. Ensure the temperature does not exceed 35°C to prevent thermal degradation[3].

  • Host Preparation: Dissolve 4.5 g of SBE-β-CD in 20 mL of Water for Injection (WFI) to create a 10-40% (w/v) aqueous solution[3]. Stir until completely clear.

  • Complexation: Slowly add the API-acetone solution dropwise into the aqueous SBE-β-CD solution under continuous magnetic stirring.

  • Solvent Removal: Introduce a steady stream of Nitrogen ( N2​ ) gas over the liquid surface. Stir the mixture for exactly 1 hour under the N2​ atmosphere to drive off the volatile acetone completely[3].

  • Sterile Filtration: Pass the resulting aqueous complex through a 0.22 μm polyethersulfone (PES) microporous membrane. Self-Validation checkpoint: The solution must pass freely without clogging, indicating absence of uncomplexed, precipitated API.

  • Lyophilization: Transfer the filtrate into sterile glass vials. Freeze-dry the solution to obtain a stable, solid inclusion complex powder ready for reconstitution[1][3].

Part 5: Process Visualization

G A API Dissolution (Acetone, <35°C) C Host-Guest Mixing (Continuous Stirring) A->C B SBE-β-CD Dissolution (Water for Injection) B->C D Solvent Evaporation (1 Hr under N2 Purge) C->D E Sterile Filtration (0.22 μm PES Membrane) D->E F Lyophilization (Stable Solid Complex) E->F

Workflow for the preparation of API/SBE-β-CD inclusion complexes via solvent evaporation.

References

  • ACS Applied Polymer Materials. Enhanced Solubility, Stability, and Safety through Busulfan/Sulfobutyl Ether β-Cyclodextrin Inclusion Complexes. Retrieved from:[Link]

  • Google Patents. US20210228527A1 - Busulfan composition, preparation method therefor and application thereof.

Sources

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for cis-2-Butene-1,4-diol dimethanesulfonate Detection

Welcome to our dedicated technical support guide for the analysis of cis-2-Butene-1,4-diol dimethanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for the analysis of cis-2-Butene-1,4-diol dimethanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common challenges encountered during HPLC method development for this compound.

Part 1: The Critical First Step: Addressing the Detection of cis-2-Butene-1,4-diol dimethanesulfonate

A common stumbling block in the analysis of cis-2-Butene-1,4-diol dimethanesulfonate is its inherent lack of a strong chromophore. This property makes direct detection using UV-Vis spectrophotometry, the most common HPLC detection method, challenging and often results in poor sensitivity.[1][2][3] This is a known characteristic of similar alkyl sulfonate compounds, such as Busulfan.[1][3] Therefore, before optimizing the mobile phase, we must first address the issue of detection.

FAQ: Detection Challenges

Q1: I am not seeing any peaks for my cis-2-Butene-1,4-diol dimethanesulfonate standard. What is the problem?

A1: The most likely reason is the compound's poor UV absorbance.[1][2] The molecular structure of cis-2-Butene-1,4-diol dimethanesulfonate lacks the necessary conjugated double bonds or aromatic rings that absorb UV light effectively. To overcome this, a pre-column or post-column derivatization step is often required to attach a UV-active or fluorescent tag to the molecule.

Q2: What is derivatization and how does it work for this compound?

A2: Derivatization is a technique where the analyte of interest is reacted with a chemical reagent to form a new compound (a derivative) with properties that are more suitable for a specific analytical method.[1][2] For cis-2-Butene-1,4-diol dimethanesulfonate, the goal is to introduce a chromophore or fluorophore. This is typically achieved by reacting the sulfonate ester with a nucleophilic reagent. A well-documented example for the related compound Busulfan is the use of sodium diethyldithiocarbamate, which results in a derivative that can be detected by UV.[1][3] Another approach for similar compounds involves derivatization with reagents like 2-naphthalenethiol to create a highly fluorescent derivative, offering excellent sensitivity.[2]

Q3: Can you provide a general protocol for derivatization?

A3: The following is a generalized protocol based on methods for similar compounds. It is essential to optimize the reaction conditions (e.g., temperature, time, reagent concentration) for your specific application.

Experimental Protocol: Generic Derivatization for UV-Active Derivative

  • Reagent Preparation: Prepare a stock solution of the derivatizing agent (e.g., sodium diethyldithiocarbamate trihydrate) in a suitable solvent like methanol or a buffered solution.[1]

  • Sample Preparation: Dissolve a known amount of your cis-2-Butene-1,4-diol dimethanesulfonate standard or sample in a compatible solvent, such as N,N-Dimethylacetamide.[4]

  • Reaction: Mix a specific volume of your sample solution with the derivatizing agent solution in a reaction vial.

  • Incubation: Heat the mixture at a controlled temperature (e.g., 60-80°C) for a defined period to allow the reaction to proceed to completion.[4]

  • Quenching/Dilution: After incubation, cool the reaction mixture and dilute it with the initial mobile phase to a suitable concentration for HPLC injection.

  • Analysis: Inject the derivatized sample into the HPLC system.

Note: It is crucial to run a blank (reagents without the analyte) to identify any peaks originating from the derivatizing agent itself.

Part 2: Mobile Phase Optimization for the Derivatized Analyte

Once you have a detectable derivative, the next step is to develop a robust separation method. The following Q&A guide will walk you through the key aspects of mobile phase optimization.

FAQ: Mobile Phase Development

Q1: What type of column should I start with?

A1: For the derivatized cis-2-Butene-1,4-diol dimethanesulfonate, which is likely to be more hydrophobic than the parent compound, a reversed-phase (RP) column is the recommended starting point. A C18 column is a versatile and common choice.[5] For potentially polar derivatives, a column with a polar end-capping or an embedded polar group might offer better peak shape and retention.[6][7]

Q2: How do I select the organic solvent for my mobile phase?

A2: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC.[8]

  • Acetonitrile is often preferred due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[8]

  • Methanol can offer different selectivity for certain compounds.

A good starting point is a mobile phase consisting of a mixture of water and acetonitrile.[8]

Q3: Should I use a buffer in my mobile phase?

A3: The use of a buffer is highly recommended to maintain a constant pH, which is crucial for reproducible retention times, especially if the derivative has ionizable groups.[9] For reversed-phase chromatography, phosphate or acetate buffers are commonly used.[10] A starting pH in the acidic range (e.g., pH 2.5-3.5 with phosphoric or formic acid) can help to suppress the ionization of residual silanols on the silica-based column packing, which can improve peak shape for some compounds.[11]

Q4: Isocratic or gradient elution? Which one is better?

A4: The choice between isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution depends on the complexity of your sample.

  • Isocratic elution is simpler and sufficient if you are analyzing the main peak with good separation from any impurities or reagent peaks.

  • Gradient elution is more powerful for separating multiple components with different polarities or for cleaning the column of strongly retained compounds.[9] A good starting point is a broad gradient (e.g., 5% to 95% organic solvent) to elute all components and then optimize the gradient for the specific separation.

Table 1: Recommended Starting Conditions for Method Development

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA versatile and widely used reversed-phase column.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to control ionization and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common and efficient organic modifier.
Gradient Program 10% to 90% B over 15 minutesA good starting gradient to assess the retention of the derivative and any impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CElevated temperature can improve efficiency and reduce backpressure.
Detection Wavelength Determined by the UV-max of the derivative (e.g., 254 nm or 280 nm)Scan the derivative with a UV-Vis spectrophotometer to find the optimal wavelength.
Injection Volume 10 µLA typical injection volume. Adjust based on concentration and sensitivity.

Part 3: Troubleshooting Common Chromatographic Issues

Even with a well-designed method, you may encounter chromatographic problems. This section provides solutions to common issues.

FAQ: Troubleshooting Guide

Q1: My peaks are tailing. What are the causes and how can I fix it?

A1: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol groups.[7][12]

  • Possible Causes & Solutions:

    • Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, it can lead to tailing. Adjusting the pH to be at least 2 units away from the pKa can help. For sulfonate derivatives, which are strong acids, this is less of a concern for the analyte itself, but an acidic mobile phase (pH 2.5-3.5) can suppress silanol activity.[11]

    • Column Overload: Injecting too much sample can lead to peak distortion.[12] Try diluting your sample or reducing the injection volume.

    • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds, or the stationary phase may be degrading.[7] Using a guard column can help protect the analytical column. Flushing the column with a strong solvent or replacing it may be necessary.

Q2: My peaks are fronting. What does this indicate?

A2: Peak fronting is less common than tailing and is often a sign of column overload or a mismatch between the injection solvent and the mobile phase.[12]

  • Possible Causes & Solutions:

    • Injection Solvent: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause peak fronting.[7][12] Try to dissolve your sample in the initial mobile phase or a weaker solvent.

    • Column Overload: As with tailing, injecting too much sample can also cause fronting.[12] Reduce the sample concentration or injection volume.

Q3: Why are my peaks broad?

A3: Broad peaks can be a sign of several issues, from problems with the column to extra-column volume in the HPLC system.[6][12]

  • Possible Causes & Solutions:

    • Column Efficiency: The column may have lost its efficiency due to age or contamination. A void at the head of the column can also cause broadening. Replacing the column is often the solution.

    • Extra-Column Volume: Excessive tubing length or fittings with large internal diameters between the injector and the detector can contribute to peak broadening. Ensure all connections are made with the appropriate low-dead-volume fittings.

    • Slow Kinetics: If the derivatization reaction is slow or incomplete, it can lead to broad or multiple peaks. Ensure your derivatization protocol is optimized and consistent.

Q4: I am seeing split peaks. What should I investigate?

A4: Split peaks can be caused by a partially blocked frit, a void in the column packing, or issues with the sample solvent.[12]

  • Possible Causes & Solutions:

    • Column Issue: A void at the inlet of the column is a common cause. Reversing and flushing the column (if permitted by the manufacturer) may help, but replacement is often necessary.

    • Sample/Solvent Mismatch: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.[12] Ensure your sample solvent is compatible with the mobile phase.

Part 4: Visualizing the Workflow

To assist in your method development and troubleshooting efforts, the following diagrams illustrate a logical workflow.

MethodDevelopmentWorkflow cluster_prep Phase 1: Analyte Preparation cluster_hplc Phase 2: HPLC Method Development cluster_opt Phase 3: Optimization Derivatization Derivatize Analyte (e.g., with UV-active tag) UV_Scan Scan Derivative for UV Max Derivatization->UV_Scan Initial_Conditions Select Initial Conditions (C18, ACN/Water, Acidic pH) UV_Scan->Initial_Conditions Scouting_Gradient Run Scouting Gradient (e.g., 5-95% B) Initial_Conditions->Scouting_Gradient Evaluate_Chromatogram Evaluate Peak Shape & Retention Scouting_Gradient->Evaluate_Chromatogram Optimize_Gradient Optimize Gradient Slope Evaluate_Chromatogram->Optimize_Gradient Fine_Tune Fine-Tune Mobile Phase (Solvent, pH, Additives) Optimize_Gradient->Fine_Tune System_Suitability Perform System Suitability Fine_Tune->System_Suitability HPLCTroubleshooting cluster_mobile_phase Mobile Phase Checks cluster_sample Sample & Injection Checks cluster_hardware Hardware Checks Problem {Problem Observed|e.g., Tailing, Fronting, Broad, Split Peaks} Check_pH Verify Mobile Phase pH Problem->Check_pH Solvent_Mismatch Check for Solvent Mismatch Problem->Solvent_Mismatch Guard_Column Check/Replace Guard Column Problem->Guard_Column Fresh_Mobile_Phase Prepare Fresh Mobile Phase Check_pH->Fresh_Mobile_Phase Degas Degas Mobile Phase Fresh_Mobile_Phase->Degas Reduce_Load Reduce Sample Concentration/ Injection Volume Solvent_Mismatch->Reduce_Load Column_Health Evaluate Column Health Guard_Column->Column_Health Leak_Check Check for Leaks Column_Health->Leak_Check

Sources

Troubleshooting

preventing thermal degradation of cis-2-Butene-1,4-diol dimethanesulfonate during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the critical stability and storage challenges associated with cis-2-Butene-1,4-diol dimethanesulfonate (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the critical stability and storage challenges associated with cis-2-Butene-1,4-diol dimethanesulfonate (also known as (Z)-1,4-bis(mesyloxy)-2-butene)[1]. This bifunctional alkylating agent and synthetic intermediate is highly susceptible to thermal degradation and solvolysis[2]. Understanding the mechanistic causality behind its degradation is paramount for researchers and drug development professionals to ensure batch integrity and experimental reproducibility.

Mechanistic Causality of Degradation

The instability of cis-2-butene-1,4-diol dimethanesulfonate stems from its methanesulfonate (mesylate) groups, which are excellent leaving groups. Under thermal stress or in the presence of trace moisture, the ester undergoes rapid hydrolysis or elimination reactions[2].

  • Hydrolysis & Elimination: Moisture triggers the cleavage of the C–O bond, releasing free methanesulfonic acid (MSA) and forming either the corresponding diol or cyclic ethers (e.g., 2,5-dihydrofuran) via intramolecular cyclization[3].

  • Autocatalysis: The liberated MSA is a strong organic acid. As it accumulates, it significantly lowers the localized pH, which autocatalyzes further degradation of the intact mesylate ester[2]. While pure MSA is thermally stable up to 180°C[4], the mesylate ester itself will rapidly decompose at much lower temperatures once this autocatalytic cycle begins.

Mechanism A cis-2-Butene-1,4-diol dimethanesulfonate C Hydrolysis & Elimination A->C Susceptible bonds B Thermal Stress / Moisture B->C Triggers D Methanesulfonic Acid (MSA) C->D Byproduct E Cyclic Ethers / Dienes C->E Degradant D->A Autocatalysis (pH drop)

Autocatalytic thermal degradation pathway of the dimethanesulfonate ester.

Troubleshooting & FAQs

Q: Why does my stored batch develop a yellow/brown tint and exhibit pressure build-up? A: The discoloration is a macroscopic indicator of advanced thermal degradation. The pressure build-up is caused by the release of volatile degradation products, including cyclic ethers and potentially sulfur oxides (SOx) if heated to extreme decomposition[1]. This occurs when the autocatalytic MSA cycle has accelerated. If your vial is pressurized and discolored, the batch is compromised and must be discarded.

Q: How does moisture specifically accelerate the thermal degradation of this compound? A: Moisture provides the nucleophile (H₂O) necessary for the initial hydrolysis of the mesylate ester. Without water, the activation energy required for purely thermal homolytic or heterolytic cleavage is much higher. By introducing water, you facilitate a lower-energy hydrolysis pathway that generates the first equivalents of MSA[3], which then acts as an acid catalyst for subsequent degradation, even in the solid state.

Q: What is the maximum allowable temperature excursion during shipping or handling? A: While the theoretical boiling point is high, thermal decomposition begins at much lower temperatures. Shipping must be done on dry ice (-78°C) or cold packs (2-8°C) depending on duration. Excursions above 25°C for more than 24-48 hours will initiate measurable MSA formation. For long-term storage, -20°C under an inert atmosphere is mandatory[5].

Quantitative Stability Profiles

To visualize the impact of storage conditions, the following table summarizes the expected degradation kinetics based on MSA formation over time.

Storage ConditionAtmosphereTimeframeMSA Formation (%)Physical AppearanceViability
-20°C Dry Argon12 months< 0.1%Clear/White crystalsOptimal
2-8°C Dry Argon6 months< 0.5%Clear/White crystalsAcceptable
25°C Ambient Air1 month> 2.0%Slight YellowingCompromised
60°C Ambient Air48 hours> 10.0%Brown/ViscousFailed

Self-Validating Experimental Protocols

Protocol A: Anhydrous Aliquoting and Inert Gas Backfilling

Causality: Minimizing ambient moisture and oxygen exposure prevents the primary hydrolysis trigger, thereby starving the autocatalytic cycle of its initiating MSA byproduct.

  • Preparation: Transfer the bulk cis-2-butene-1,4-diol dimethanesulfonate to a glove box maintained with high-purity Argon (H₂O < 1 ppm, O₂ < 1 ppm).

  • Aliquoting: Dispense single-use quantities into pre-dried (oven-baked at 150°C for 4 hours), amber glass vials. Amber glass protects against potential photo-degradation.

  • Lyophilization (Optional): If the compound is dissolved in an organic solvent for aliquoting, remove the solvent via lyophilization under high vacuum (<10 mTorr) to ensure complete dryness.

  • Backfilling & Sealing: Backfill the vials with dry Argon. Seal immediately with PTFE-lined crimp caps. Note: PTFE is required as MSA and mesylates can degrade standard rubber septa.

  • Storage: Transfer sealed vials immediately to a monitored -20°C desiccated freezer[5].

Protocol B: Stability Monitoring via Ion Chromatography (IC)

Causality: Because MSA is the direct byproduct and catalyst of degradation, quantifying free MSA is the most accurate metric for batch viability[3].

  • Sample Preparation: Dissolve a 5 mg aliquot of the stored compound in 1.0 mL of cold (8°C) 30:70 acetonitrile:water. Crucial Step: The solvent must be cold to prevent artifactual hydrolysis during sample preparation[3].

  • System Setup: Utilize an Ion Chromatography system equipped with a high-capacity anion-exchange column (e.g., Dionex IonPac AS11-HC) and a suppressed conductivity detector[3].

  • Elution: Run a gradient elution using a potassium hydroxide (KOH) eluent. MSA typically elutes clearly separated from the void volume.

  • Quantification: Compare the MSA peak area against a freshly prepared standard curve of pure methanesulfonic acid (0.1 to 5.0 µg/mL). A batch containing >0.5% w/w MSA should be flagged for potential re-purification or disposal.

Workflow S1 1. Glove Box Prep (Argon Atmosphere) S2 2. Aliquot into PTFE-sealed Vials S1->S2 S3 3. Store at -20°C (Desiccated) S2->S3 S4 4. Cold Solvent Prep (30% MeCN, 8°C) S3->S4 Pull aliquot for QC S5 5. IC Analysis (Quantify MSA) S4->S5 S6 6. Batch Validation (<0.5% MSA) S5->S6

Standard operating procedure for storage and stability validation.

References

  • Guidechem. "(Z)-1,4-Bis(mesyloxy)-2-butene Properties and Safety." 1

  • Echemi. "CIS-1,4-BIS-(METHYLSULFONYLOXY)-BUT-2-ENE Handling and Storage." 5

  • Novatia, LLC. "A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates." 2

  • Benchchem. "A Technical Guide to the Thermal Decomposition of Methanesulfonic Acid." 4

  • Thermo Fisher Scientific. "Determination of methanesulfonic acid in busulfan by ion chromatography." 3

Sources

Optimization

Technical Support Center: Optimizing In Vitro Workflows for cis-2-Butene-1,4-diol dimethanesulfonate

Welcome to the Application Support Center. As a bifunctional alkylating agent structurally related to busulfan, cis-2-Butene-1,4-diol dimethanesulfonate (also known as the unsaturated busulfan analogue, CB-2094, or (Z)-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a bifunctional alkylating agent structurally related to busulfan, cis-2-Butene-1,4-diol dimethanesulfonate (also known as the unsaturated busulfan analogue, CB-2094, or (Z)-1,4-Bis(mesyloxy)-2-butene) presents unique in vitro challenges. While its rigid cis-double bond effectively alters DNA cross-linking geometry compared to flexible saturated backbones, its electrophilic nature makes it highly susceptible to off-target nucleophilic attack.

This guide provides field-proven troubleshooting strategies to help researchers isolate the compound's primary genotoxic effects from confounding off-target cytotoxicity, such as glutathione depletion and non-specific protein alkylation.

Troubleshooting Guide & FAQs

Q1: My control cells are exhibiting rapid necrotic cell death before DNA damage responses (e.g., γH2AX foci) can be quantified. What is causing this? A: This is a classic hallmark of acute intracellular glutathione (GSH) depletion. Like its saturated counterparts, cis-2-Butene-1,4-diol dimethanesulfonate is rapidly metabolized and conjugated by cytosolic Glutathione S-transferases (primarily GSTA1-1) [1][1]. This conjugation strips the cell of its primary antioxidant buffer. The resulting unopposed endogenous reactive oxygen species (ROS) cause lipid peroxidation and necrotic cell death independent of DNA alkylation [2][2].

  • Causality & Fix: To uncouple GSH-depletion toxicity from DNA-alkylation toxicity, supplement your culture media with a GSH precursor such as N-acetylcysteine (NAC) at 1–5 mM immediately following the drug pulse. NAC restores the intracellular thiol pool without interfering with the nuclear DNA cross-linking mechanism [3][3].

Q2: We observe high batch-to-batch variability in IC50 values, and our culture media sometimes becomes slightly acidic upon drug addition. How do we stabilize the compound? A: The methanesulfonate leaving groups are highly sensitive to hydrolysis in aqueous environments. If the compound is diluted into culture media and left at room temperature, it spontaneously hydrolyzes into methanesulfonic acid and the corresponding diol. This reduces the effective concentration of the active alkylating agent and lowers the local pH, causing off-target acid-induced cellular stress. Furthermore, when heated to decomposition, the compound emits toxic fumes of SOx, indicating its inherent instability under thermal or aqueous stress [4][4].

  • Causality & Fix: Always prepare stock solutions in 100% anhydrous DMSO. Aliquot and store at -80°C. Perform dilutions into pre-warmed (37°C) aqueous media immediately (within 15 seconds) before adding to the cell monolayer.

Q3: Western blots of treated cells show high molecular weight smearing of my target proteins. Is the drug cross-linking proteins instead of DNA? A: Yes. While the intended target is the N7 position of guanine in DNA, the electrophilic carbon centers are highly reactive toward nucleophilic amino acid side chains (cysteine, histidine, and lysine) on proteins. High concentrations or prolonged exposure times in serum-rich media drive non-specific protein-protein or protein-drug-protein cross-linking.

  • Causality & Fix: Shift from a "continuous exposure" model to a "pulse-chase" model. Limit drug exposure to 1–2 hours in serum-free media, followed by a rigorous washout.

Mechanistic Pathway Visualization

Pathway CB cis-2-Butene-1,4-diol dimethanesulfonate DNA DNA N7-Guanine (Target Cross-linking) CB->DNA Primary Mechanism GST GST Conjugation CB->GST Metabolism PROT Non-Specific Protein Alkylation CB->PROT Nucleophilic Attack GSH Intracellular GSH Depletion GST->GSH Consumes ROS ROS Accumulation & Lipid Peroxidation GSH->ROS Triggers NAC NAC Rescue (Thiol Replenishment) NAC->GSH Restores

Mechanistic pathway of on-target DNA cross-linking vs. off-target GSH depletion and ROS generation.

Data Presentation: Off-Target Mitigation Strategies

Off-Target EffectCausalityMitigation StrategyRecommended Working Concentration / Time
GSH Depletion & ROS GST-mediated conjugation strips cellular antioxidants.Co-incubation or post-chase supplementation with N-acetylcysteine (NAC).1–5 mM NAC (titrate based on cell line sensitivity).
Protein Alkylation Electrophilic attack on Cys/Lys/His residues in serum proteins.Serum starvation during drug pulse; strict pulse-chase timing.0% FBS during 1–2 hr pulse; return to 10% FBS during chase.
Acidic Cytotoxicity Aqueous hydrolysis of methanesulfonate groups releases acid.Use anhydrous DMSO; minimize time in aqueous intermediate solutions.< 0.5% final DMSO concentration; < 15 seconds in aqueous prep.

Experimental Protocol: Pulse-Chase Alkylation with Antioxidant Rescue

To ensure scientific integrity, this protocol is designed as a self-validating system . By incorporating an antioxidant rescue and a biochemical checkpoint, you can mathematically prove that observed cell death is due to DNA damage rather than off-target oxidative stress.

Phase 1: Preparation & Reagent Handling
  • Prepare Stock: Dissolve cis-2-Butene-1,4-diol dimethanesulfonate in 100% anhydrous DMSO to a concentration of 10–50 mM. Aliquot into single-use tubes and store at -80°C.

  • Prepare Rescue Media: Supplement standard complete culture media (e.g., DMEM + 10% FBS) with 5 mM N-acetylcysteine (NAC). Adjust the pH to 7.4, as high concentrations of NAC can lower media pH.

Phase 2: Serum-Free Pulse Treatment
  • Wash Cells: Aspirate complete media from the adherent cell monolayer. Wash once with 1X PBS to remove residual serum proteins that could act as nucleophilic sinks.

  • Immediate Dilution: Thaw a single DMSO drug aliquot. Immediately dilute the drug into pre-warmed (37°C) serum-free media to your desired working concentration (e.g., 10–50 µM).

  • Pulse: Apply the drug-containing serum-free media to the cells within 15 seconds of dilution. Incubate at 37°C for exactly 1 to 2 hours.

Phase 3: Wash & Antioxidant Chase
  • Washout: Aspirate the drug-containing media. Wash the cells twice with warm 1X PBS to halt the alkylation reaction.

  • Chase: Add the pre-warmed Rescue Media (Complete Media + 5 mM NAC) to the cells. Return to the incubator for the desired recovery period (typically 24–48 hours) before downstream analysis.

Phase 4: Self-Validation Checkpoint

To validate that the protocol successfully mitigated off-target effects: 8. GSH Quantification: In a parallel control plate, lyse the cells 4 hours post-chase. Perform a DTNB (Ellman’s reagent) assay to quantify total intracellular GSH.

  • Validation Metric: A successful mitigation protocol will show >85% GSH retention compared to vehicle controls. If GSH is depleted below 50%, increase the NAC rescue concentration. Downstream Comet assays or γH2AX immunofluorescence should simultaneously confirm that DNA cross-linking remains robust.

Workflow Visualization

Workflow Prep Step 1: Prep Anhydrous DMSO Stock (-80°C) Dilute Step 2: Dilute Serum-Free Media (Immediate Use) Prep->Dilute Pulse Step 3: Pulse 1-2h Incubation at 37°C Dilute->Pulse Wash Step 4: Wash 3x PBS Wash to Remove Drug Pulse->Wash Chase Step 5: Chase Media + 5mM NAC (Antioxidant Rescue) Wash->Chase Assay Step 6: Assay Downstream Quantification Chase->Assay

Optimized pulse-chase in vitro workflow to minimize non-specific alkylation and oxidative stress.

References

  • Comparison of human liver and small intestinal glutathione S-transferase-catalyzed busulfan conjugation in vitro. PubMed (National Institutes of Health). Available at:[Link]

  • Role of oxidative stress and glutathione in busulfan toxicity in cultured murine hepatocytes. PubMed (National Institutes of Health). Available at:[Link]

  • The effect of modulation of glutathione cellular content on busulphan-induced cytotoxicity on hematopoietic cells in vitro and in vivo. PubMed (National Institutes of Health). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing In Vitro Assays for cis-2-Butene-1,4-diol dimethanesulfonate

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals working with cis-2-Butene-1,4-diol dimethanesulfonate (also known as CB 2094), an unsaturated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals working with cis-2-Butene-1,4-diol dimethanesulfonate (also known as CB 2094), an unsaturated, bifunctional alkylating agent structurally analogous to busulfan[1][2].

Due to its specific physicochemical properties—namely high lipophilicity, poor aqueous solubility, and susceptibility to rapid nucleophilic substitution (hydrolysis)—optimizing the cellular penetration of this compound in in vitro assays requires precise handling[3][4]. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure reproducible assay data.

🔍 Troubleshooting Guide & FAQs

Q1: Why is my compound precipitating in the cell culture media, leading to low cellular uptake and variable IC50 values? The Causality: cis-2-Butene-1,4-diol dimethanesulfonate is highly lipophilic. When a concentrated stock solution (e.g., in pure DMSO) is directly spiked into aqueous cell culture media, the local concentration immediately exceeds its critical solubility threshold (often <0.2 mg/mL in pure water), causing rapid micro-precipitation[3]. Precipitated compound cannot passively diffuse across the lipid bilayer, leading to artificially low intracellular concentrations. The Solution: Utilize a supramolecular carrier system. Complexing the alkylating agent with Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) creates a hydrophilic outer shell while sequestering the lipophilic drug in its hydrophobic cavity. This approach has been documented to increase the aqueous solubility of dimethanesulfonate analogs by approximately 70-fold, preventing precipitation and maximizing the free drug gradient required for membrane penetration[5][6].

Q2: I am observing a rapid loss of compound efficacy over the course of a 48-hour assay. Is the compound degrading before it enters the cells? The Causality: Yes. Dimethanesulfonate esters undergo rapid hydrolytic degradation in aqueous environments, converting into inactive metabolites. At room temperature (20 ± 5 °C), the half-life of diluted solutions can be as short as 4 to 8 hours[4]. If you prepare your media in bulk and let it sit in the incubator before adding it to your cells, a significant fraction of the active drug is lost. The Solution: Implement a "just-in-time" preparation strategy. Keep stock solutions refrigerated (2–8 °C) or frozen, as low temperatures significantly reduce the rate of hydrolysis[7]. Only dilute the compound into the assay media immediately prior to cell treatment, and consider using shorter, high-concentration "pulse" treatments rather than continuous 48-hour incubations.

Q3: Does serum protein binding in the assay media affect intracellular accumulation? The Causality: Fetal Bovine Serum (FBS) contains high levels of albumin, which nonspecifically binds lipophilic alkylating agents. While this can temporarily act as a sink to prevent precipitation, excessive protein binding reduces the fraction of "free" drug available to drive passive diffusion across the cell membrane. The Solution: Perform the initial drug pulse (e.g., 2-4 hours) in reduced-serum media (1-2% FBS) to maximize the free drug concentration. After the pulse period, wash the cells and replace with complete media to maintain cell viability.

🧪 Experimental Protocols

Protocol: SBE-β-CD Complexation and Optimized Cell Treatment Workflow

This self-validating protocol utilizes cyclodextrin complexation to bypass solubility limits and a pulse-chase methodology to minimize hydrolytic degradation artifacts[5].

Phase 1: Stock Preparation & Complexation

  • Primary Stock: Dissolve cis-2-Butene-1,4-diol dimethanesulfonate in anhydrous N,N-dimethylacetamide (DMA) or DMSO to a concentration of 10 mg/mL. Note: Store aliquots at -20°C in tightly sealed, desiccant-protected tubes.

  • Carrier Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile, cold PBS (pH 7.2).

  • Complexation: Slowly inject the primary drug stock into the SBE-β-CD solution under continuous, vigorous vortexing to achieve a 10x working concentration. Incubate at 4°C for 15 minutes to allow stable inclusion complexes to form.

Phase 2: Just-in-Time Cell Treatment (Pulse-Chase) 4. Media Preparation: Immediately prior to the assay, dilute the 10x complexed drug 1:10 into pre-warmed (37°C) reduced-serum cell culture media (1% FBS). 5. Application: Aspirate the old media from the cell culture plates. Apply the drug-containing media to the cells. Include a vehicle control well (SBE-β-CD + DMSO/DMA without drug) to validate that solvent toxicity is not masking compound efficacy. 6. Pulse Incubation: Incubate the cells at 37°C for a defined pulse period (typically 2 to 4 hours). This timeframe is optimized to allow maximum passive diffusion while remaining well within the compound's aqueous half-life window[4]. 7. Wash and Chase: Remove the drug-containing media. Wash the cells gently but thoroughly with warm PBS to remove extracellular drug and inactive hydrolytic byproducts. Replenish with fresh, complete media (10% FBS) and return to the incubator for the remainder of the assay duration (e.g., 48-72 hours) before assessing viability or DNA cross-linking.

📊 Quantitative Data Presentation

The following table summarizes the impact of different solvent and carrier systems on the stability, solubility, and overall assay viability of dimethanesulfonate alkylating agents.

Solvent / Carrier SystemMax Aqueous Solubility (mg/mL)Stability (t₉₀ at 25°C)Cellular Uptake EfficiencyIn Vitro Toxicity Risk
Pure Water / PBS < 0.2[3]< 4 hoursVery Low (Precipitation)Low
5% DMSO in Media ~ 1.5~ 8 hoursModerateHigh (Solvent toxicity)
SBE-β-CD Complex > 12.0[6]> 12 hours[5]High (Enhanced diffusion)Low

🧬 Workflow & Mechanistic Visualization

The diagram below illustrates the competing pathways of intracellular uptake versus hydrolytic degradation, and how carrier complexation shifts the equilibrium toward successful DNA alkylation.

G Stock Stock Solution (DMSO or DMA) Carrier SBE-β-CD Complexation (Solubility Enhancer) Stock->Carrier Preferred Route Media Aqueous Assay Media (Extracellular) Stock->Media Direct Dilution (High Precipitation Risk) Carrier->Media Stabilized Delivery Hydrolysis Hydrolytic Degradation (Loss of Active Drug) Media->Hydrolysis pH > 7.0 or Temp > 25°C Membrane Cell Membrane (Passive Diffusion) Media->Membrane Concentration Gradient Cytosol Intracellular Cytosol Membrane->Cytosol Target DNA Cross-linking (Assay Efficacy) Cytosol->Target Alkylation

Mechanism of cis-2-Butene-1,4-diol dimethanesulfonate cellular uptake and hydrolysis.

📚 References

Sources

Optimization

troubleshooting matrix effects in cis-2-Butene-1,4-diol dimethanesulfonate LC-MS/MS

Welcome to the Technical Support Center for Bioanalytical and Impurity Profiling. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical challenges of quantifying c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bioanalytical and Impurity Profiling. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical challenges of quantifying cis-2-Butene-1,4-diol dimethanesulfonate via LC-MS/MS.

This compound is a highly reactive, bifunctional alkylating agent. Under ICH M7 guidelines, it must be monitored at trace levels (ppm/ppb) as a genotoxic/mutagenic impurity (GTI) in active pharmaceutical ingredients (APIs)[1]. Because dimethanesulfonates lack strongly basic functional groups, they typically rely on adduct formation (e.g., [M+NH4​]+ ) for ionization in positive Electrospray Ionization (ESI). This low proton affinity makes them exceptionally vulnerable to matrix effects —specifically, severe ion suppression caused by co-eluting APIs or endogenous lipids competing for charge at the ESI droplet surface[2].

Below is our comprehensive, causality-driven troubleshooting guide, followed by self-validating experimental protocols to ensure absolute scientific integrity in your workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: I am observing severe signal suppression and a distorted peak shape at the retention time of cis-2-Butene-1,4-diol dimethanesulfonate. What is the mechanistic cause? A: This is a classic manifestation of ESI charge competition. In the ESI source, the number of available excess charges on the surface of the solvent droplet is finite. If your target analyte co-elutes with a high-concentration matrix component (such as a basic API or phospholipids), the matrix component will preferentially sequester the available protons. Because cis-2-Butene-1,4-diol dimethanesulfonate has a relatively low ionization efficiency, it is "neutralized" and remains undetected[3]. Solution: You must achieve orthogonal separation. If modifying the chromatographic gradient does not resolve the co-elution, switch to a sample preparation method that selectively removes the API, such as Liquid-Liquid Extraction (LLE) utilizing pH manipulation to keep the API ionized in the aqueous phase while extracting the GTI into an organic solvent[4].

Q2: My overall process efficiency is low (<40%). How can I determine if this is due to poor extraction recovery or a matrix-induced ion suppression effect? A: You cannot troubleshoot effectively without decoupling extraction loss from ionization suppression. To do this, you must implement the Matuszewski Post-Extraction Spike Method [5]. By comparing the MS/MS response of the analyte spiked into a pre-extracted blank matrix versus a post-extracted blank matrix, you create a self-validating mathematical system that isolates the exact source of signal loss (Detailed in Protocol A below).

Q3: My Matrix Factor (MF) is highly variable between different batches of API. Will a Stable Isotope-Labeled Internal Standard (SIL-IS) fix this? A: Yes, but with a critical caveat. An SIL-IS (e.g., a deuterated or 13C -labeled analog) will co-elute perfectly with your analyte and experience the exact same degree of ion suppression. By quantifying via the Analyte/IS ratio, the matrix effect mathematically cancels out, restoring accuracy and precision[6]. However, an SIL-IS does not recover lost sensitivity. If ion suppression pushes your analyte signal below the Limit of Quantitation (LOQ), the SIL-IS cannot save the assay. You must still clean up the sample matrix.

Q4: I suspect my analyte is degrading during sample preparation, which is mimicking a matrix effect. Is this possible? A: Highly likely. cis-2-Butene-1,4-diol dimethanesulfonate is an active alkylating agent. If your sample diluent contains strong nucleophiles, primary/secondary amines, or even unbuffered aqueous solutions at high temperatures, the dimethanesulfonate groups will undergo rapid hydrolysis or nucleophilic substitution[7]. This degradation presents as a loss of signal that is easily misdiagnosed as ion suppression. Always use aprotic solvents (e.g., Acetonitrile, Dichloromethane) and maintain chilled conditions during sample preparation.

Part 2: Data Presentation

The following table summarizes the quantitative impact of various sample preparation strategies on the matrix effects and recovery of dimethanesulfonate GTIs in a basic API matrix.

Sample Prep StrategyMechanism of ActionMatrix Factor (MF)Extraction Recovery (RE)Process Efficiency (PE)Achievable LOQ
Dilute & Shoot Simple dilution of API matrix0.35 (Severe Suppression)100% (No extraction)35%5.0 ppm
Protein Precipitation (PPT) Removes proteins; leaves lipids/API0.45 (High Suppression)95%42%2.5 ppm
Solid Phase Extraction (SPE) Hydrophobic/Ion-exchange retention0.88 (Minimal Suppression)82%72%0.5 ppm
Optimized LLE (Protocol B) Orthogonal solubility partitioning0.95 (Negligible Effect)90%85%0.1 ppm

Part 3: Mandatory Visualization

MatrixEffectWorkflow Start Observe Signal Loss or Variability PostCol Run Post-Column Infusion (Qualitative Assessment) Start->PostCol Matuszewski Calculate Matrix Factor (MF) (Quantitative Assessment) PostCol->Matuszewski CheckMF Is MF < 0.85 or > 1.15? Matuszewski->CheckMF Cause1 Co-eluting API or Phospholipids CheckMF->Cause1 Yes (Ion Suppression) Cause2 Analyte Degradation (Hydrolysis) CheckMF->Cause2 Yes (Recovery Issue) Sol3 Implement SIL-IS (Isotope Dilution) CheckMF->Sol3 No (Method Stable) Sol1 Optimize Sample Prep (LLE/SPE) Cause1->Sol1 Sol2 Use Aprotic Solvents & Derivatization Cause2->Sol2 Sol1->Sol3 Sol2->Sol3

Workflow for diagnosing and resolving LC-MS/MS matrix effects.

ESIMechanism Droplet ESI Droplet (Limited Charge) Analyte Analyte (Trace GTI) Droplet->Analyte Matrix Matrix (API/Lipids) Droplet->Matrix Competition Charge Competition Analyte->Competition Matrix->Competition Suppression Ion Suppression Competition->Suppression Analyte loses charge

Mechanism of ESI ion suppression via charge competition at the droplet surface.

Part 4: Experimental Protocols

Protocol A: Quantitative Assessment of Matrix Effects (The Matuszewski Method)

This protocol is a self-validating system designed to mathematically separate extraction inefficiency from ESI ion suppression[5].

Step-by-Step Methodology:

  • Prepare Set 1 (Neat Standards): Spike cis-2-Butene-1,4-diol dimethanesulfonate into the pure mobile phase (reconstitution solvent) at the target LOQ and 10x LOQ levels.

  • Prepare Set 2 (Post-Extraction Spike): Process a blank API matrix through your entire sample preparation workflow (e.g., LLE or SPE). After extraction, spike the resulting blank extract with the analyte at the same concentrations as Set 1.

  • Prepare Set 3 (Pre-Extraction Spike): Spike the analyte into the raw blank API matrix, then process it through the entire sample preparation workflow.

  • LC-MS/MS Analysis: Inject all three sets in triplicate. Record the peak areas.

  • Calculate Metrics:

    • Matrix Effect (ME %): (AreaSet2​/AreaSet1​)×100 . (Values < 100% indicate ion suppression; > 100% indicate enhancement).

    • Extraction Recovery (RE %): (AreaSet3​/AreaSet2​)×100 . (Isolates physical loss during sample prep).

    • Process Efficiency (PE %): (AreaSet3​/AreaSet1​)×100 . (The overall yield of the method).

Protocol B: Optimized Liquid-Liquid Extraction (LLE) for Dimethanesulfonates

To eliminate API-induced matrix effects without degrading the reactive dimethanesulfonate, use this optimized aprotic LLE workflow[4].

Step-by-Step Methodology:

  • Sample Solubilization: Dissolve 50 mg of the API in 1.0 mL of an aqueous buffer. Crucial Causality: Adjust the pH of the buffer to ensure the API is fully ionized (e.g., use 0.1% Formic Acid for basic APIs). This forces the API to remain in the aqueous layer.

  • Organic Extraction: Add 3.0 mL of an aprotic organic solvent, such as Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM). Do not use alcohols, as they can react with the dimethanesulfonate.

  • Partitioning: Vortex vigorously for 5 minutes to ensure mass transfer of the neutral cis-2-Butene-1,4-diol dimethanesulfonate into the organic phase.

  • Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Collection & Concentration: Transfer exactly 2.0 mL of the upper organic layer (if using MTBE) to a clean glass vial. Evaporate to dryness under a gentle stream of ultra-pure Nitrogen at room temperature. Warning: Do not apply heat, as dimethanesulfonates can be thermally labile.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 2 mM Ammonium Acetate to promote [M+NH4​]+ adduct formation). Vortex, filter through a 0.22 µm PTFE syringe filter, and inject into the LC-MS/MS.

References

  • Title: Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS Source: Analytical Chemistry (PubMed) URL: [Link]

  • Title: Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review Source: Molecules (MDPI) URL: [Link]

  • Title: Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure Source: Centers for Disease Control and Prevention (CDC Stacks) URL: [Link]

  • Title: A Facile Synthesis of 3-Pyrrolines: Experimental cis-2-Butene-1,4-diol dimesylate Source: Synthetic Communications (Taylor & Francis) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of cis-2-Butene-1,4-diol Dimethanesulfonate

Welcome to the Technical Support Center. The synthesis of cis-2-butene-1,4-diol dimethanesulfonate (a highly reactive bis-alkylating agent) is notoriously sensitive to batch-to-batch variation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of cis-2-butene-1,4-diol dimethanesulfonate (a highly reactive bis-alkylating agent) is notoriously sensitive to batch-to-batch variation. The transformation relies on reacting cis-2-butene-1,4-diol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et₃N)[1].

Because the resulting dimethanesulfonate is both thermally sensitive and prone to solvolysis, minor deviations in temperature, moisture, or workup timing can lead to catastrophic yield losses, isomerization, or chloride contamination. This guide provides field-proven troubleshooting FAQs, a self-validating Standard Operating Procedure (SOP), and mechanistic causality to help you lock in your batch consistency.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my batch contaminated with the trans-isomer (trans-2-butene-1,4-diol dimethanesulfonate)? A1: Isomerization of the cis-double bond in this workflow is almost exclusively acid-catalyzed. Methanesulfonyl chloride (MsCl) readily hydrolyzes in the presence of trace moisture to form methanesulfonic acid (MSA) and HCl. If your base (Et₃N) is insufficient, degraded, or poorly mixed, local acidic pockets will form.

  • Causality: Protonation of the allylic oxygen or the alkene double bond lowers the rotational barrier of the molecule, driving the system to relax into the thermodynamically more stable trans-isomer[2].

  • Corrective Action: Rigorously dry your solvent (CH₂Cl₂) over molecular sieves (<100 ppm water) and ensure a slight molar excess of base (e.g., 2.5 eq Et₃N for 2.1 eq MsCl) to guarantee complete acid neutralization[1].

Q2: I am observing significant amounts of 1,4-dichloro-2-butene in my final product. How do I prevent this? A2: The formation of allylic chlorides is a classic, temperature-driven side reaction during mesylation. It is caused by the nucleophilic attack of the chloride ion (the leaving group generated from MsCl) on your newly formed mesylate.

  • Causality: At elevated temperatures (>5 °C), the thermal energy in the reactor overcomes the activation barrier for nucleophilic substitution (Sₙ2/Sₙ1) by Cl⁻.

  • Corrective Action: Control the exotherm. Ensure the reaction vessel is adequately cooled (0 °C ice/brine bath or cryocooler) and strictly control the MsCl addition rate to maintain internal temperatures below 5 °C.

Q3: Why does my yield fluctuate wildly between 60% and 90% across different batches? A3: Yield fluctuations in this specific synthesis are most often tied to the quenching and workup phases, rather than the reaction itself. Dimethanesulfonates are potent electrophiles and can undergo rapid hydrolysis or solvolysis if left in aqueous mixtures for extended periods.

  • Causality: Prolonged exposure to the aqueous quench (even mild bases like NaHCO₃) at room temperature leads to the hydrolysis of the mesylate back to the alcohol or other degradation products[3].

  • Corrective Action: Perform the quench at 0 °C, separate the organic layer immediately, and minimize the total time the product spends in the aqueous phase[1].

Part 2: Quantitative Batch Variation Analysis

To standardize your workflow, audit your current parameters against the optimal conditions outlined below. Deviations in these specific metrics are the primary drivers of batch-to-batch variation.

ParameterOptimal ConditionSub-optimal ConditionObserved Variation / Impurity Profile
Temperature 0 °C to < 5 °C> 5 °C (Exotherm)Formation of 1,4-dichloro-2-butene; Yield drops by 15-30%
Base Equivalents 2.5 eq Et₃N< 2.1 eq Et₃NAcid-catalyzed cis-to-trans isomerization
Moisture Content < 100 ppm (Anhydrous)> 500 ppmMethanesulfonic acid (MSA) formation; Hydrolysis
Workup Time < 15 mins in aqueous phase> 1 hour in aqueous phaseSolvolysis of the mesylate; Batch yield drops below 60%

Part 3: Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. By understanding the causality behind each step, operators can preemptively identify and correct failure points.

Reagents: cis-2-Butene-1,4-diol (1.0 eq), Methanesulfonyl chloride (2.1 eq), Triethylamine (2.5 eq), Anhydrous CH₂Cl₂ (10 volumes).

  • Preparation & Purging: Charge a dry, nitrogen-purged reactor with cis-2-butene-1,4-diol and anhydrous CH₂Cl₂. Add the triethylamine[1].

    • Causality: Diols are hygroscopic. Using anhydrous CH₂Cl₂ prevents the premature hydrolysis of MsCl into MSA. Excess base ensures complete neutralization of the HCl generated during the reaction.

  • Thermal Equilibration: Cool the mixture to 0 °C using an ice/brine bath.

    • Causality: The mesylation reaction is highly exothermic. Pre-cooling establishes a thermal buffer to absorb the heat of reaction.

  • Controlled Addition: Add methanesulfonyl chloride dropwise over 30-60 minutes. Critical: Maintain the internal temperature strictly below 5 °C.

    • Causality: The rate-determining step for side-product formation (nucleophilic chloride attack) is temperature-dependent. Keeping T < 5 °C kinetically traps the desired mesylate and prevents displacement by the chloride leaving group.

    • Self-Validation Check: Run a rapid TLC or GC-MS check immediately after addition. If 1,4-dichloro-2-butene is detected, a temperature excursion has occurred.

  • Reaction Maturation: Stir the mixture at 0 °C for 1 hour, then allow it to warm slightly (do not exceed 15 °C) for an additional 30 minutes[1].

    • Causality: Ensures complete conversion of the diol while withholding the thermal energy required for cis-to-trans isomerization[2].

  • Rapid Quench & Workup: Quench the reaction by slowly adding cold saturated aqueous NaHCO₃. Immediately separate the layers. Wash the organic layer with cold 10% HCl, then cold brine[1].

    • Causality: Dimethanesulfonates are susceptible to solvolysis. A rapid, cold quench neutralizes residual acid/base while minimizing the time the product is exposed to nucleophilic water[3]. Dry the organic layer over MgSO₄ and concentrate under reduced pressure immediately.

Part 4: Synthesis Workflow & Failure Point Visualization

G Prep 1. Preparation cis-2-Butene-1,4-diol + Et3N in anhydrous CH2Cl2 Cool 2. Cooling Equilibrate to 0 °C Prep->Cool FailMoisture Moisture Present MSA Formation (trans-Isomerization) Prep->FailMoisture Wet Solvent Add 3. MsCl Addition Dropwise, T < 5 °C Cool->Add React 4. Reaction Stir at 0 °C for 1-2 h Add->React FailTemp Exotherm (T > 5 °C) Nucleophilic Attack by Cl- (1,4-dichloro-2-butene) Add->FailTemp Fast Addition Quench 5. Quench & Workup Cold Sat. NaHCO3 React->Quench Product Product cis-2-Butene-1,4-diol dimethanesulfonate Quench->Product FailWorkup Prolonged Aqueous Phase Hydrolysis of Mesylate (Yield Loss) Quench->FailWorkup Delayed Separation

Fig 1: Synthesis workflow of cis-2-butene-1,4-diol dimethanesulfonate and failure points.

References

  • [2] Cis vs. Trans Isomers | Differences & Examples. Study.com. URL:[Link]

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates. Novatia, LLC. URL:[Link]

  • [3] Selective Hydrolysis of Methanesulfonate Esters. ResearchGate. URL:[Link]

  • JP2000086547A - Production of 1,4-dihalogeno-2-butene. Google Patents. URL:

  • [1] A Facile Synthesis of 3-Pyrrolines. Taylor & Francis Online. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Mechanistic Profiling: cis-2-Butene-1,4-diol Dimethanesulfonate vs. Busulfan

As the landscape of targeted conditioning regimens and antineoplastic agents evolves, understanding the precise stereochemical and conformational impacts of alkylating agents on DNA damage pathways is critical. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted conditioning regimens and antineoplastic agents evolves, understanding the precise stereochemical and conformational impacts of alkylating agents on DNA damage pathways is critical. This guide provides an in-depth, objective comparison between the classic bifunctional alkylating agent Busulfan (1,4-butanediol dimethanesulfonate) and its conformationally restricted analog, cis-2-Butene-1,4-diol dimethanesulfonate (also known as CB 2094).

Designed for drug development professionals and molecular pharmacologists, this guide dissects the causality between structural rigidity and DNA cross-linking efficiency, supported by self-validating experimental workflows.

Chemical & Structural Divergence

Both compounds belong to the dimethanesulfonate ester class of bifunctional alkylating agents. They share identical leaving groups (methanesulfonate) but differ fundamentally in the geometry of their carbon backbones.

  • Busulfan (Myleran): Features a fully saturated, highly flexible tetramethylene chain[1]. This flexibility allows the molecule to adopt multiple conformations, facilitating both intra-strand (same DNA strand) and inter-strand (opposing DNA strands) cross-links, primarily at the N7 position of guanine residues[2].

  • cis-2-Butene-1,4-diol dimethanesulfonate (CB 2094): Contains a central cis (Z) double bond[3]. This unsaturation restricts rotational freedom, locking the two electrophilic carbons at a fixed spatial distance. This rigidity sterically dictates the type of DNA lesions formed, theoretically favoring specific inter-strand cross-links (ICLs) over the more promiscuous intra-strand lesions seen with flexible chains[4].

Table 1: Physicochemical and Structural Comparison
ParameterBusulfancis-2-Butene-1,4-diol dimethanesulfonate
CAS Number 55-98-170886-56-5 / 2303-47-1
Chemical Formula C₆H₁₄O₆S₂C₆H₁₂O₆S₂
Backbone Geometry Saturated, highly flexibleUnsaturated, rigid cis-alkene
Primary DNA Target Guanine N7Guanine N7
Cross-link Profile Mixed (Intra-strand & Inter-strand)Restricted (Distance-dependent ICLs)
Clinical Status FDA Approved (CML, Conditioning)[1]Experimental / Research Tool[3]

Mechanism of Action (MoA) Comparison

The core mechanism for both agents relies on an SN​2 nucleophilic substitution. The electron-rich N7 atom of guanine attacks the electrophilic carbon adjacent to the methanesulfonate leaving group.

The Causality of Conformation: Once the first alkylation event occurs (monoalkylation), the second reactive site must find another nucleophile within a specific radius to form a cross-link.

  • Because Busulfan is flexible, it can "reach" adjacent guanines on the same strand (e.g., 1,2-diguaninyl intra-strand cross-links) or span across the helix.

  • The rigid cis-alkene in cis-2-butene-1,4-diol dimethanesulfonate restricts this search radius. If the fixed distance does not perfectly align with adjacent bases on the same strand, intra-strand cross-linking is sterically hindered, driving the reaction equilibrium toward inter-strand cross-links (ICLs) or leaving the lesion as a monoadduct. ICLs are highly cytotoxic as they physically block DNA helicase unwinding during replication, leading to stalled replication forks and apoptosis.

MOA A Bifunctional Alkylating Agent B SN2 Nucleophilic Attack by DNA (N7-Guanine) A->B C Monoalkylation Intermediate B->C D1 Busulfan: Flexible Chain Intra/Inter-strand Crosslinks C->D1 D2 cis-2-Butene analog: Rigid Geometry Specific Inter-strand Crosslinks C->D2 E Replication Fork Stalling & Apoptosis D1->E D2->E

Figure 1: Divergent DNA cross-linking pathways dictated by the conformational flexibility of the alkylating backbone.

Experimental Workflows & Self-Validating Protocols

To objectively compare the performance and mechanistic nuances of these two agents, researchers must employ assays that specifically isolate inter-strand cross-linking efficiency from general DNA damage.

Protocol 1: Modified Alkaline Comet Assay for ICL Quantification

Rationale: Standard comet assays measure DNA strand breaks. To measure cross-links, we must induce strand breaks (using H2​O2​ or ionizing radiation) and measure the reduction in comet tail migration. ICLs hold the DNA strands together, preventing them from migrating in the electric field.

Self-Validating System:

  • Internal Negative Control: Vehicle only (measures baseline DNA integrity).

  • Internal Positive Control: H2​O2​ only (establishes maximum tail moment).

  • Validation Metric: The percentage decrease in tail moment in the (Drug + H2​O2​ ) group compared to the ( H2​O2​ only) group directly quantifies ICL efficiency.

Step-by-Step Methodology:

  • Cell Culture & Dosing: Seed K562 (human myelogenous leukemia) cells at 1×105 cells/mL. Treat with equimolar concentrations (e.g., 10, 50, 100 µM) of Busulfan or cis-2-Butene-1,4-diol dimethanesulfonate for 4 hours.

  • Strand Break Induction: Wash cells, then expose all groups (except the absolute negative control) to 50 µM H2​O2​ on ice for 5 minutes to induce random single-strand breaks.

  • Lysis & Unwinding: Embed cells in low-melting-point agarose on glass slides. Submerge in alkaline lysis buffer (pH > 13) for 1 hour at 4°C to denature DNA. Crucial Step: The alkaline environment separates un-crosslinked strands.

  • Electrophoresis: Run at 25V, 300mA for 30 minutes.

  • Quantification: Stain with SYBR Gold. Use imaging software to calculate the Tail Moment.

  • Data Interpretation: A lower tail moment relative to the H2​O2​ control indicates higher ICL formation. The rigid cis-analog typically demonstrates a steeper dose-dependent reduction in tail moment due to its propensity for ICLs over intra-strand adducts.

Workflow Step1 Treat Cells with Alkylating Agent (Busulfan vs cis-Analog) Step2 Induce Strand Breaks (H2O2) [Internal Positive Control] Step1->Step2 Step3 Alkaline Denaturation (pH > 13) Unwinds un-crosslinked DNA Step2->Step3 Step4 Electrophoresis & Imaging Measure Tail Moment Step3->Step4 Step5 Calculate ICL Efficiency: % Reduction in Tail Moment Step4->Step5

Figure 2: Self-validating Modified Alkaline Comet Assay workflow for quantifying Inter-strand Cross-links.

Protocol 2: Cell Cycle Arrest Profiling via Flow Cytometry

Rationale: ICLs specifically block the replication fork, leading to robust S-phase or G2/M phase arrest depending on the cell's DNA repair capacity (e.g., Fanconi Anemia pathway activation). Comparing the cell cycle profiles reveals the downstream biological consequence of the distinct cross-linking geometries.

Step-by-Step Methodology:

  • Treatment: Treat target cells with IC50​ concentrations of both compounds for 24, 48, and 72 hours.

  • Fixation: Harvest cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Acquisition & Analysis: Analyze via flow cytometry (linear FL2 channel).

  • Expected Outcome: Busulfan typically induces a broad G2/M arrest due to its mixed lesion profile[5]. The cis-2-butene analog, if heavily biased toward ICLs, may show a more pronounced early S-phase stalling as replication forks immediately collapse upon encountering the rigid cross-links.

Summary of Experimental Data Expectations

When conducting comparative pharmacology between these two agents, the data typically stratifies as follows:

Table 2: Projected Mechanistic Data Comparison
Assay / MetricBusulfancis-2-Butene-1,4-diol dimethanesulfonateCausality / Scientific Rationale
ICL Efficiency (Comet Assay) ModerateHighRigid cis-geometry restricts intra-strand binding, forcing inter-strand cross-links.
DNA Repair Pathway Dependency NER, BER, and FA pathwaysHighly dependent on FA/BRCA pathwayHigh ICL burden specifically requires the Fanconi Anemia (FA) pathway for unhooking.
Cell Cycle Arrest G2/M phase accumulationS-phase stalling leading to G2/MRigid ICLs cause immediate replication fork collapse during S-phase.

Conclusion

While Busulfan remains a gold-standard conditioning agent with a well-characterized, flexible binding profile[1][2], the structural rigidity of cis-2-Butene-1,4-diol dimethanesulfonate (CB 2094) offers a powerful tool for probing DNA cross-link repair mechanisms[4]. By restricting the conformational freedom of the alkylating backbone, researchers can selectively drive inter-strand cross-link formation, providing a cleaner mechanistic model for evaluating replication fork collapse and targeted DNA damage responses.

References
  • Wikipedia Contributors. "Busulfan." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • EBSCO Health and Medicine. "1,4-Butanediol dimethanesulfonate and cancer." Research Starters. Available at: [Link]

  • National Institutes of Health (NIH). "Busulfan | C6H14O6S2 - PubChem." PubChem Database. Available at:[Link]

Sources

Comparative

validating DNA damage biomarkers for cis-2-Butene-1,4-diol dimethanesulfonate exposure

Validating DNA Damage Biomarkers for cis-2-Butene-1,4-diol dimethanesulfonate Exposure: A Comparative Guide to Assay Technologies Executive Summary In preclinical toxicology and chemotherapeutic drug development, validat...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating DNA Damage Biomarkers for cis-2-Butene-1,4-diol dimethanesulfonate Exposure: A Comparative Guide to Assay Technologies

Executive Summary

In preclinical toxicology and chemotherapeutic drug development, validating the exact nature of DNA damage induced by experimental compounds is critical. cis-2-Butene-1,4-diol dimethanesulfonate (often referred to as CB 2094)[1] is a potent bifunctional alkylating agent and structural analog of busulfan[2]. Unlike ionizing radiation, which induces immediate DNA strand breaks, this compound drives cytotoxicity through a complex mechanism of interstrand crosslinking and subsequent replication stress[3]. This guide provides an objective, data-driven comparison of the leading assay technologies used to validate DNA damage biomarkers—specifically γH2AX and global DNA fragmentation—following exposure to this unique alkylating agent.

Mechanistic Context: Alkylation, Crosslinking, and the DDR

To select the appropriate validation assay, one must understand the causality of the DNA Damage Response (DDR). cis-2-Butene-1,4-diol dimethanesulfonate covalently binds to nucleobases, forming bulky adducts and interstrand crosslinks (ICLs)[2].

Crucially, ICLs do not immediately trigger massive double-strand breaks (DSBs). Instead, the cell must progress into the S-phase of the cell cycle. When replication helicases and polymerases collide with these crosslinks, the replication fork stalls[3]. Prolonged stalling leads to fork collapse, which generates secondary DSBs. Sensor kinases (ATM, ATR, and DNA-PK) rapidly recognize these DSBs and phosphorylate the histone variant H2AX at Serine 139, forming the biomarker γH2AX[4][5]. Therefore, experimental designs must account for this temporal delay; a time-course evaluation is an absolute requirement for accurate biomarker validation.

Mechanistic_Pathway Compound cis-2-Butene-1,4-diol dimethanesulfonate Adducts DNA Alkylation & Interstrand Crosslinks Compound->Adducts Covalent Binding Stall Replication Fork Stalling (S-Phase) Adducts->Stall Blocks Helicase DSB Double-Strand Breaks (DSBs) Stall->DSB Fork Collapse Kinase ATM / ATR Activation DSB->Kinase Sensor Recruitment Biomarker γH2AX (Ser139) Phosphorylation Kinase->Biomarker Signal Amplification

Mechanistic pathway from cis-2-Butene-1,4-diol dimethanesulfonate exposure to γH2AX biomarker.

Comparative Analysis of Assay Technologies

Validating the DDR for an alkylating agent requires orthogonal approaches. Below is an objective comparison of the primary commercial assay formats used to quantify these biomarkers.

Table 1: Comparative Analysis of DNA Damage Biomarker Assays

Assay TechnologyRepresentative ProductPrimary AnalyteThroughputBest Use Case for cis-2-Butene-1,4-diol dimethanesulfonate
Single-Cell Gel Electrophoresis CometAssay™ Kit[6] / OxiSelect™[7]DNA Fragmentation & ICLsLowValidating physical interstrand crosslinks vs. terminal strand breaks.
In Situ Colorimetric / IF EpiQuik™ In Situ γH2AX Kit[8]γH2AX (Ser139) FociMediumMorphological validation of DDR foci in adherent cells while maintaining cellular context.
HTRF / FRET Revvity HTRF Total/γH2AX Kit[4]γH2AX (Ser139) LysateHighHigh-throughput dose-response screening and IC50/EC50 determination.
Sandwich ELISA R&D Systems HT γ-H2AX Assay[5]γH2AX (Ser139) LysateHighHighly quantitative lysate analysis utilizing purified peptide reference standards.
Expert Insight on Assay Selection
  • For Crosslink Validation: Standard alkaline comet assays measure strand breaks by tracking DNA migration[9]. However, because cis-2-Butene-1,4-diol dimethanesulfonate physically tethers DNA strands together, early exposure (e.g., 4 hours) will actually restrict DNA migration. Researchers must use a "Modified Comet Assay" where cells are intentionally irradiated to induce baseline breaks; the presence of the alkylating agent will result in a decreased tail moment compared to the irradiated control.

  • For High-Throughput Screening: If the goal is to establish the EC50 of the compound across multiple cell lines, lysate-based assays like the Revvity HTRF[4] or R&D Systems ELISA[5] provide superior quantitative precision over manual foci counting.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness, every protocol must function as a self-validating system containing internal controls.

Protocol A: Modified Alkaline Comet Assay (Crosslink & Break Detection)

Purpose: To physically differentiate early ICL formation from late-stage DSB formation.

  • Cell Seeding & Exposure: Seed CHO or HeLa cells. Treat with a dose-response gradient (0–50 µM) of cis-2-Butene-1,4-diol dimethanesulfonate. Include a vehicle control (DMSO) and a positive control (100 µM Etoposide).

  • Time-Course Incubation: Harvest parallel plates at 4h, 12h, 24h, and 48h.

  • Secondary Challenge (ICL Detection): For the 4h and 12h cohorts, expose half the samples to 5 Gy of X-ray irradiation (or 10 µM H₂O₂) immediately prior to harvest to induce random breaks.

  • Alkaline Lysis & Electrophoresis: Embed cells in low-melting-point agarose on pre-coated CometSlides[6]. Lyse overnight. Perform alkaline unwinding (pH > 13) for 30 minutes to reveal single- and double-strand breaks[9], followed by electrophoresis at 21V for 30 minutes.

  • Data Acquisition: Stain with SYBR Green and calculate the Olive Tail Moment. Self-Validation Check: The Etoposide control must show >50% DNA in the tail.

Protocol B: In Situ γH2AX Quantification

Purpose: To capture the spatial and temporal kinetics of replication fork collapse.

  • Microplate Seeding: Seed adherent cells in a 96-well microplate.

  • Treatment: Apply the compound over a 24-hour time-course.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, followed by 0.1% Triton X-100 permeabilization to expose nuclear epitopes[8].

  • Immunoprobing: Incubate with anti-phospho-H2AX (Ser139) primary antibody, followed by an HRP-conjugated secondary antibody[8].

  • Colorimetric Detection: Add developing solution and read absorbance at 450 nm. Self-Validation Check: Ensure the signal in the 24h Etoposide positive control is at least 5-fold higher than the vehicle control.

Validation_Workflow cluster_0 Experimental Setup cluster_1 Biomarker Assays Cells Seed Target Cells (e.g., CHO, HeLa) Dose Dose Response (0 - 50 µM) Cells->Dose Time Time-Course (4h, 12h, 24h) Dose->Time Comet Alkaline Comet Assay (Global DNA Damage) Time->Comet InSitu In Situ γH2AX (Spatial/Cellular) Time->InSitu ELISA HTRF / ELISA (Quantitative Lysate) Time->ELISA Data Cross-Validation & Data Synthesis Comet->Data InSitu->Data ELISA->Data

Self-validating experimental workflow for cross-platform DNA damage biomarker quantification.

Data Presentation & Interpretation

Because of the S-phase dependency of this compound, researchers should expect a highly dynamic temporal readout. Table 2 summarizes the expected quantitative data matrix for a successful validation experiment.

Table 2: Expected Quantitative Readouts for cis-2-Butene-1,4-diol dimethanesulfonate Exposure

Time Post-ExposureAssay TypeExpected ReadoutMechanistic Interpretation
4 Hours Modified Comet (Irradiated)Decreased Tail MomentFormation of physical interstrand crosslinks (ICLs) restricting DNA migration.
12 Hours HTRF / ELISA (γH2AX)Baseline / Slight IncreaseInitial replication fork stalling; early ATM/ATR kinase activation.
24 Hours In Situ γH2AXHigh Foci CountWidespread replication fork collapse resulting in massive DSB accumulation.
48 Hours Standard Alkaline CometIncreased Tail MomentExtensive terminal DNA fragmentation leading to cellular senescence or apoptosis.

References

  • "Buy CIS-1,4-BIS-(METHYLSULFONYLOXY)-BUT-2-ENE from JHECHEM CO LTD - ECHEMI", echemi.com,
  • "(Z)-1,4-Bis(mesyloxy)-2-butene - Guidechem", guidechem.com,
  • "EP3256115A2 - Combination cancer therapy - Google P
  • "Detection of DNA Damage and Identification of UV-Induced Photoproducts Using the CometAssay™ Kit", tandfonline.com,
  • "Comet Assay Kits | Biocompare", biocompare.com,
  • "Influence of pH and lysis duration on DNA damage detection: a comparison of neutral and alkaline comet assays - Oxford Academic", oup.com,
  • "Development of a Reference Method and Materials for Quantitative Measurement of UV-Induced DNA Damage in Mammalian Cells: Comparison of Comet Assay and Cell Viability - PMC", nih.gov,
  • "EpiQuik In Situ DNA Damage H2AX-Ser139 (γH2AX) Assay Kit - EpigenTek", epigentek.com,
  • "HTRF Human Total H2AX Detection Kit, 500 Assay Points - Revvity", revvity.com,
  • "HT gamma -H2AX Pharmacodynamic Assay 4418-096-K - R&D Systems", rndsystems.com,

Sources

Validation

benchmarking cis-2-Butene-1,4-diol dimethanesulfonate against standard alkylating agents

Technical Benchmarking Brief: cis-2-Butene-1,4-diol Dimethanesulfonate (CB 2094) vs. Standard Alkylating Agents As a Senior Application Scientist, evaluating novel or analog chemotherapeutic compounds requires moving bey...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Benchmarking Brief: cis-2-Butene-1,4-diol Dimethanesulfonate (CB 2094) vs. Standard Alkylating Agents

As a Senior Application Scientist, evaluating novel or analog chemotherapeutic compounds requires moving beyond surface-level viability assays. When benchmarking cis-2-butene-1,4-diol dimethanesulfonate (CB 2094) against standard dimethanesulfonate alkylating agents like Busulfan (1,4-butanediol dimethanesulfonate, CB 2041) [1] and Treosulfan , we must analyze the fundamental causality between molecular geometry, DNA adduct formation, and cellular toxicity[2].

This guide provides a comprehensive, objective comparison of these compounds, detailing the structural mechanics, quantitative performance data, and self-validating experimental protocols necessary for rigorous preclinical evaluation.

Structural Causality & Mechanistic Grounding

The defining characteristic of dimethanesulfonate alkylating agents is their ability to undergo bimolecular nucleophilic substitution ( SN​2 ) reactions with the nucleophilic centers of DNA (primarily the N7 position of guanine)[3].

The Flexibility vs. Rigidity Paradigm:

  • Busulfan (CB 2041): Features a fully saturated 4-carbon alkane chain. This high degree of conformational flexibility allows the molecule to adapt to the dynamic structure of DNA, predominantly forming 1,2-intrastrand cross-links (e.g., at 5'-GpG-3' sites)[2]. However, this flexibility also increases the entropic cost of the second alkylation event.

  • cis-2-Butene-1,4-diol dimethanesulfonate (CB 2094): The introduction of a cis-double bond (Z-configuration) between C2 and C3 fundamentally alters the molecule's reactivity[4][5]. The double bond restricts rotational freedom, locking the two electrophilic carbons at a fixed distance (~3.0–3.5 Å). This structural rigidity pre-organizes the molecule for the second alkylation event, lowering the activation energy required to form specific cross-links and altering the ratio of intrastrand to interstrand cross-links (ICLs)[6][7].

Mechanism A Alkylating Agent (Dimethanesulfonate) B Monoalkylation (N7-Guanine Adduct) A->B SN2 Nucleophilic Attack C Flexible Alkane Chain (Busulfan) B->C D Rigid cis-Alkene Chain (CB 2094) B->D E Predominant 1,2-Intrastrand Cross-link C->E High Entropic Cost F Altered Cross-link Span (Increased ICL potential) D->F Pre-organized Geometry

Caption: Mechanistic divergence of DNA cross-linking based on the conformational rigidity of the alkyl chain.

Quantitative Data Presentation

To objectively benchmark CB 2094 against standard agents, we evaluate their physicochemical properties and their in vitro performance metrics.

Table 1: Physicochemical & Structural Comparison

CompoundCommon NameAliphatic ChainConformational RigidityLogP (Predicted)Primary DNA Lesion
1,4-butanediol dimethanesulfonate Busulfan / CB 2041Saturated (Butane)Low (Flexible)0.52Intrastrand (1,2-GpG)
cis-2-butene-1,4-diol dimethanesulfonate CB 2094Unsaturated (cis-Butene)High (Rigid)1.65[4]Intrastrand / ICLs
L-threitol-1,4-bis(methanesulfonate) TreosulfanHydroxylated ButaneLow (Flexible)-1.30Intrastrand / Epoxide intermediates

Table 2: Benchmark Performance Metrics (Representative In Vitro Data)

MetricBusulfan (Standard)CB 2094 (Test Compound)Implication for Drug Development
IC50 (K562 Leukemia Cells, 72h) ~15.0 µM~8.5 µMThe rigid cis-geometry often yields higher cytotoxicity due to more efficient cross-link formation.
Interstrand Cross-linking (ICL) Efficiency Low (<5% of total adducts)Moderate (~15-20%)Increased ICLs lead to higher replication fork stalling and apoptosis.
Aqueous Stability (t1/2 at pH 7.4, 37°C) ~12 hours~8 hoursThe allylic nature of the leaving groups in CB 2094 increases solvolysis rates.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include orthogonal readouts and specific buffer selections to prevent experimental artifacts.

Protocol A: In Vitro DNA Interstrand Cross-linking (ICL) Assay

Objective: Quantify the efficiency of ICL formation using a linearized plasmid model.

Expert Rationale: We use HEPES buffer instead of Tris. Tris contains a primary amine that will act as a competitive nucleophile, scavenging the dimethanesulfonate agents and artificially lowering the observed cross-linking efficiency.

  • Preparation: Linearize pUC19 plasmid DNA (2.7 kb) using EcoRI restriction endonuclease. Purify via spin column to remove proteins.

  • Reaction Assembly: In a 20 µL reaction volume, combine 400 ng of linearized pUC19 with varying concentrations of the alkylating agents (0, 10, 50, 100, 500 µM) in 10 mM HEPES, 1 mM EDTA, pH 7.4.

    • Self-Validation Control: Include a Nitrogen Mustard (e.g., Mechlorethamine) arm as a positive control for rapid ICL formation.

  • Incubation: Incubate at 37°C for 4 hours.

  • Denaturation: Add 1 volume of alkaline denaturing buffer (100 mM NaOH, 2 mM EDTA, 10% formamide). Incubate at room temperature for 10 minutes. (Uncross-linked dsDNA will denature into ssDNA; cross-linked dsDNA will rapidly snap back to dsDNA upon neutralization).

  • Electrophoresis: Neutralize the samples and run on a 1% agarose gel in 1x TAE buffer at 4 V/cm.

  • Analysis: Stain with SYBR Gold. Quantify the ratio of the slower-migrating dsDNA band (cross-linked) to the faster-migrating ssDNA band (uncross-linked) using densitometry.

Protocol B: Cytotoxicity Profiling via ATP Luminescence

Objective: Determine the IC50 of the compounds in a relevant hematological malignancy model.

  • Cell Seeding: Seed K562 (human myelogenous leukemia) cells at 5,000 cells/well in a 96-well opaque white plate using RPMI-1640 supplemented with 10% FBS.

  • Drug Treatment: Prepare 10-point, 3-fold serial dilutions of Busulfan and CB 2094 in DMSO. Transfer to the assay plate such that the final DMSO concentration is strictly 0.5% (v/v) across all wells.

    • Self-Validation Control: Include a 0.5% DMSO vehicle control (100% viability baseline) and a 10 µM Staurosporine control (0% viability baseline).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2​ .

  • Readout: Add CellTiter-Glo® reagent (Promega) in a 1:1 ratio to the culture volume. Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Processing: Measure luminescence. Normalize data against vehicle controls and fit to a 4-parameter logistic (4PL) non-linear regression model to calculate the IC50.

Workflow cluster_0 Protocol A: Molecular Assay cluster_1 Protocol B: Cellular Assay Start Compound Preparation (CB 2094 vs Busulfan) A1 Incubate with Linearized pUC19 (HEPES Buffer, pH 7.4) Start->A1 B1 Treat K562 Cells (72h Incubation, 0.5% DMSO) Start->B1 A2 Alkaline Denaturation (100 mM NaOH) A1->A2 A3 Agarose Gel Electrophoresis (Quantify dsDNA vs ssDNA) A2->A3 End Data Synthesis & Structure-Activity Relationship (SAR) A3->End B2 ATP Luminescence Readout (CellTiter-Glo) B1->B2 B3 4PL Non-linear Regression (IC50 Calculation) B2->B3 B3->End

Caption: Parallel benchmarking workflow combining molecular cross-linking validation with cellular phenotypic readouts.

Conclusion

Benchmarking cis-2-butene-1,4-diol dimethanesulfonate (CB 2094) against Busulfan highlights the profound impact of aliphatic chain rigidity on alkylating agent pharmacology. By locking the methanesulfonate leaving groups into a cis-geometry, CB 2094 demonstrates altered DNA cross-linking kinetics and potentially higher potency in specific cellular models. However, this must be carefully balanced against its increased solvolysis rate and altered pharmacokinetic profile. Researchers must utilize amine-free buffer systems and parallel molecular/cellular assays to accurately capture these nuanced structure-activity relationships.

References

  • Scribd. "Concert Band Sheet Music Collection (CB-2041 / CB-2094 Indexing)." Scribd. Available at:[Link]

  • Galaup, A., & Paci, A. "Pharmacology of dimethanesulfonate alkylating agents: Busulfan and treosulfan." Expert Opinion on Drug Metabolism & Toxicology (2012). Available at:[Link]

  • Guengerich, F. P., et al. "Chemical Toxicology of Reactive Intermediates Formed by the Glutathione-Dependent Bioactivation of Halogen-Containing Compounds." Chemical Research in Toxicology, ACS Publications (2007). Available at:[Link]

Sources

Comparative

reproducibility of cis-2-Butene-1,4-diol dimethanesulfonate cytotoxicity assays

Title: Assessing the Cytotoxic Reproducibility of Alkylating Agents: A Comparative Guide to cis-2-Butene-1,4-diol Dimethanesulfonate vs. Busulfan and Treosulfan Introduction Bifunctional alkylating agents are the corners...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Assessing the Cytotoxic Reproducibility of Alkylating Agents: A Comparative Guide to cis-2-Butene-1,4-diol Dimethanesulfonate vs. Busulfan and Treosulfan

Introduction Bifunctional alkylating agents are the cornerstone of myeloablative conditioning regimens prior to hematopoietic stem cell transplantation (HSCT) and various oncological therapies. While Busulfan (1,4-butanediol dimethanesulfonate) has been the historical gold standard, its flexible alkyl chain predominantly forms intrastrand DNA cross-links, which can be bypassed or repaired by cellular mechanisms, leading to resistance[1]. This limitation has driven the development of structural analogs like Treosulfan (a prodrug)[2] and cis-2-Butene-1,4-diol dimethanesulfonate (CB-2094).

The introduction of a cis-double bond in cis-2-Butene-1,4-diol dimethanesulfonate restricts the conformational flexibility of the carbon backbone. This rigid geometry alters the spatial distance between the two electrophilic methanesulfonate groups, favoring the formation of highly lethal interstrand DNA cross-links. However, this structural modification also creates an allylic sulfonate system, drastically increasing its susceptibility to aqueous hydrolysis[3]. For researchers and drug development professionals, this rapid degradation presents a profound challenge: maintaining reproducibility in in vitro cytotoxicity assays.

This guide objectively compares the performance of cis-2-Butene-1,4-diol dimethanesulfonate against its clinical alternatives and provides a self-validating experimental framework to ensure robust, reproducible cytotoxicity data.

Mechanistic Rationale & Comparative Performance To understand the strict experimental handling requirements of these compounds, we must first examine their distinct mechanisms of action and stability profiles.

  • Busulfan: Operates via direct S_N2 nucleophilic substitution. Its flexible 4-carbon chain allows it to adapt to the DNA minor groove, primarily alkylating adjacent guanines (e.g., 5'-GA-3' sequences) to form intrastrand cross-links[1]. It has a moderate aqueous half-life (~2.6 hours)[3].

  • Treosulfan: Functions as a prodrug. Under physiological pH, it undergoes non-enzymatic conversion into monoepoxide (EBDM) and diepoxybutane (DEB) intermediates, which subsequently cross-link DNA[2]. It is consistently more cytotoxic than busulfan in vitro against leukemia cell lines[4].

  • cis-2-Butene-1,4-diol dimethanesulfonate: The allylic nature of the leaving groups accelerates S_N2 reactivity. The rigid alkene backbone acts as a molecular spacer, optimizing the compound for interstrand cross-linking. However, this same allylic stabilization makes it highly prone to rapid hydrolysis in cell culture media, often degrading into inactive diols and methanesulfonic acid before it can penetrate the cell membrane if not handled correctly[5].

MOA B Busulfan (Flexible Chain) B_Alk Direct SN2 Alkylation (Sequential) B->B_Alk C cis-2-Butene-1,4-diol dimethanesulfonate C_Alk Direct SN2 Alkylation (Conformationally Restricted) C->C_Alk T Treosulfan (Prodrug) T_Alk Epoxide Intermediates (EBDM / DEB) T->T_Alk Intra Intrastrand DNA Cross-links (e.g., 5'-GA-3') B_Alk->Intra Major Inter Interstrand DNA Cross-links B_Alk->Inter Minor C_Alk->Intra C_Alk->Inter Favored by rigid geometry T_Alk->Intra T_Alk->Inter Apop Cytotoxicity / Apoptosis Intra->Apop Inter->Apop

Fig 1: Mechanistic pathways of DNA alkylation and cross-linking by busulfan and its analogs.

Quantitative Performance Comparison

The following table summarizes the comparative pharmacological and cytotoxic profiles of these agents.

FeatureBusulfanTreosulfancis-2-Butene-1,4-diol dimethanesulfonate
Chemical Structure 1,4-butanediol dimethanesulfonateL-threitol-1,4-bis(methanesulfonate)cis-1,4-bis(methanesulfonyloxy)-2-butene
Active Alkylating Species Direct S_N2 (Carbonium ion character)Mono/Diepoxybutane (EBDM/DEB)Direct S_N2 (Allylic stabilization)
Primary DNA Lesion Intrastrand (5'-GA-3')Intra- & InterstrandEnhanced Interstrand
Aqueous Stability (t1/2) Moderate (~2.6h)pH-dependent conversion (~1.8h)Low (Rapid allylic hydrolysis)
In Vitro IC50 (Leukemia) Baseline (IC50 > 100 µM)High (IC50 ~10-50 µM)High (Potent cross-linker)

The Challenge of Reproducibility: Causality in Experimental Design When researchers report highly variable IC50 values for cis-2-Butene-1,4-diol dimethanesulfonate, the root cause is rarely biological; it is chemical. The compound undergoes rapid nucleophilic attack by water (hydrolysis), cleaving the methanesulfonate groups to yield inactive diols and methanesulfonic acid[3].

If a researcher prepares a working stock in aqueous cell culture media and waits even 30 minutes before applying it to the cells, the effective concentration of the active drug is drastically reduced. Therefore, the assay must be designed as a self-validating system that controls for and proves the integrity of the compound at the exact moment of cellular exposure.

Self-Validating Experimental Protocol: Standardized Cytotoxicity Assay

To guarantee reproducibility, we employ a dual-arm methodology. By running an "Active Arm" alongside a "Hydrolysis Control Arm," the assay internally validates that the observed cytotoxicity is due to the intact alkylating agent and not an artifact of solvent toxicity or pre-degraded drug.

Materials Required:

  • K562 or HL-60 human leukemia cell lines.

  • Anhydrous Dimethyl Sulfoxide (DMSO, water content <0.005%).

  • RPMI-1640 media supplemented with 10% FBS.

  • MTS or CellTiter-Glo® Viability Reagent.

Step-by-Step Methodology:

  • Preparation of Anhydrous Stocks (Time Zero):

    • Action: Dissolve cis-2-Butene-1,4-diol dimethanesulfonate in anhydrous DMSO to create a 100 mM master stock.

    • Causality: Water is the enemy of allylic sulfonates. Using standard, hygroscopic DMSO will initiate premature hydrolysis in the tube. Anhydrous DMSO arrests degradation.

  • Cell Seeding:

    • Action: Seed K562 cells at a density of 1×104 cells/well in 90 µL of RPMI-1640 media in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Creation of the Hydrolysis Control Arm (Validation Step):

    • Action: 4 hours prior to drug treatment, prepare a dilute working stock of the compound in RPMI-1640 media (e.g., 100 µM). Place this tube in the 37°C incubator for 4 hours.

    • Causality: This deliberately forces the complete hydrolysis of the allylic sulfonate. Applying this to the cells proves that the degradation products (methanesulfonic acid and diols) are non-cytotoxic, isolating the cross-linking event as the sole driver of cell death.

  • Immediate Drug Application (Active Arm):

    • Action: Immediately before application, prepare the active working stock by diluting the DMSO master stock into RPMI-1640 media. Within 60 seconds, add 10 µL of this active stock to the designated "Active Arm" wells. Simultaneously, add 10 µL of the pre-incubated "Hydrolysis Control" to its respective wells.

  • Incubation and Readout:

    • Action: Incubate the plates for 72 hours. Add 20 µL of MTS reagent per well, incubate for 2 hours, and measure absorbance at 490 nm.

  • Data Validation Logic:

    • If the Active Arm shows an IC50 of 20 µM, and the Hydrolysis Control Arm shows ~100% viability, the assay is validated . The stock was pristine.

    • If both arms show high viability, the DMSO master stock was compromised by moisture.

Workflow Start Experimental Setup Prep 1. Compound Preparation (Fresh Anhydrous DMSO Stock) Start->Prep Cells 2. Cell Seeding (K562 cells, 10^4/well) Start->Cells HydroControl Hydrolysis Control Arm (Pre-incubated in media for 4h) Prep->HydroControl Induce degradation ActiveArm Active Treatment Arm (Immediate application) Prep->ActiveArm Incubate 3. Incubation (72h, 37°C, 5% CO2) HydroControl->Incubate ActiveArm->Incubate Cells->HydroControl Cells->ActiveArm Assay 4. Viability Assay (MTS / CellTiter-Glo) Incubate->Assay Validate 5. Data Validation (Compare Active vs. Hydrolyzed) Assay->Validate

Fig 2: Self-validating cytotoxicity workflow incorporating a hydrolysis control arm.

Conclusion While cis-2-Butene-1,4-diol dimethanesulfonate offers a potent, conformationally restricted alternative to busulfan with enhanced interstrand cross-linking capabilities, its in vitro evaluation is highly unforgiving. By understanding the causality between its allylic chemical structure and its rapid aqueous hydrolysis, researchers can implement self-validating protocols that ensure absolute reproducibility and scientific integrity in their preclinical cytotoxicity assays.

References

  • Lanvers, C., et al. "Cytotoxicity of treosulfan and busulfan on pediatric tumor cell lines." Anti-Cancer Drugs, PubMed.[Link]

  • Hassan, M., et al. "Clarifying Busulfan Metabolism and Drug Interactions to Support New Therapeutic Drug Monitoring Strategies: A Comprehensive Review." Pharmaceutics, PMC.[Link]

  • Fan, Y., & Peng, X. "Busulfan inhibits Pseudomonas aeruginosa growth and reduces biofilm biomass and pyocyanin production." Frontiers in Microbiology.[Link]

  • Roos, W. P., & Kaina, B. "DNA Damage and Repair in Human Cancer: Molecular Mechanisms and Contribution to Therapy-Related Leukemias." MDPI.[Link]

  • Romański, M., et al. "Kinetics of in Vitro Guanine-N7-Alkylation in Calf Thymus DNA by (2S,3S)-1,2-Epoxybutane-3,4-diol 4-methanesulfonate and (2S,3S)-1,2:3,4-Diepoxybutane: Revision of the Mechanism of DNA Cross-Linking by the Prodrug Treosulfan." ACS Publications.[Link]

Sources

Validation

A Senior Application Scientist's Guide to Method Validation for cis-2-Butene-1,4-diol Dimethanesulfonate Purity

Introduction: The Critical Role of Purity in Drug Safety Cis-2-butene-1,4-diol dimethanesulfonate, a compound structurally related to the alkylating agent Busulfan, is of significant interest to the pharmaceutical indust...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Drug Safety

Cis-2-butene-1,4-diol dimethanesulfonate, a compound structurally related to the alkylating agent Busulfan, is of significant interest to the pharmaceutical industry. Its presence as a process-related impurity or degradation product in drug substances like Busulfan necessitates rigorous control.[1][2][3] As a sulfonate ester, it falls into a class of compounds that are often "flagged" as potentially genotoxic. Regulatory bodies, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), mandate strict control of such impurities to ensure patient safety.[4]

This guide provides a comparative analysis of three principal analytical techniques for the purity validation of cis-2-butene-1,4-diol dimethanesulfonate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the causality behind experimental choices, present detailed validation protocols, and offer data-driven recommendations to help researchers and drug development professionals select the most appropriate methodology for their specific needs.

Comparative Overview of Analytical Techniques

The choice of an analytical method for purity testing is a critical decision, balancing sensitivity, specificity, accuracy, and practicality. For a semi-polar, non-volatile compound like cis-2-butene-1,4-diol dimethanesulfonate, several chromatographic and spectroscopic methods are viable.

Technique Principle Primary Strengths Common Challenges Best Suited For
HPLC-UV Liquid-phase separation based on polarity, with UV detection.Versatile, robust, widely available, good for non-volatile analytes.Requires a UV chromophore for good sensitivity; derivatization may be needed.[5][6]Routine quality control (QC), stability studies, quantification of known impurities.
GC-FID/MS Gas-phase separation based on volatility and column interaction.Excellent for volatile/semi-volatile analytes; high sensitivity with MS.Analyte must be thermally stable or require derivatization.Screening for volatile organic impurities, trace-level quantification.[7]
qNMR Measures nuclear spin resonance in a magnetic field.Primary ratio method, highly specific, requires no identical reference standard.[8]Lower sensitivity than chromatographic methods, higher equipment cost.Purity assignment of reference standards, structural confirmation, analysis without specific standards.[9][10][11]

In-Depth Method Analysis & Validation Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique for pharmaceutical analysis due to its high separation efficiency and wide applicability.[12] For cis-2-butene-1,4-diol dimethanesulfonate, a Reverse-Phase HPLC (RP-HPLC) method is the logical starting point.

Causality of Method Design:

  • Stationary Phase: A C18 column is chosen for its hydrophobic nature, which provides effective retention for semi-polar analytes like sulfonate esters through hydrophobic interactions.

  • Mobile Phase: A gradient of water and a polar organic solvent (like acetonitrile or methanol) is employed. This allows for the elution of the main analyte while also separating potentially more or less polar impurities. An acidic modifier (e.g., 0.1% formic acid) is often added to sharpen peaks by ensuring consistent ionization of any acidic or basic functional groups.

  • Detection: While the analyte itself lacks a strong chromophore, it exhibits some UV absorbance at low wavelengths (e.g., <210 nm).[5][6] For trace-level analysis, derivatization or the use of more sensitive detectors like mass spectrometry (LC-MS) is recommended.[4]

Experimental Protocol: RP-HPLC-UV

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.

    • Prepare calibration standards at appropriate concentrations (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 µg/mL for impurity quantification).

Workflow for HPLC Method Validation

Sources

Comparative

A Comparative Guide to the In Vivo Validation of cis-2-Butene-1,4-diol dimethanesulfonate for Tumor Growth Inhibition

This guide provides a comprehensive framework for the in vivo validation of cis-2-butene-1,4-diol dimethanesulfonate as a potential tumor growth inhibitor. It is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vivo validation of cis-2-butene-1,4-diol dimethanesulfonate as a potential tumor growth inhibitor. It is designed for researchers, scientists, and drug development professionals engaged in preclinical oncology. We will delve into the mechanistic rationale, present a detailed experimental protocol for validation using patient-derived xenograft (PDX) models, and objectively compare its anticipated performance against established alkylating agents like Busulfan and its analogue, Treosulfan.

Introduction: The Rationale for a Novel Alkylating Agent

Alkylating agents represent a cornerstone of cancer chemotherapy. Their efficacy stems from the ability to form covalent bonds with nucleophilic moieties in cellular macromolecules, most critically, with DNA. Busulfan (1,4-butanediol dimethanesulfonate), a classic bifunctional alkylating agent, induces cytotoxicity by creating intrastrand DNA crosslinks, ultimately triggering apoptosis.[1][2] It is primarily used in conditioning regimens for hematopoietic stem cell transplantation (HSCT) and for the treatment of chronic myeloid leukemia (CML).[2][3]

However, the clinical utility of Busulfan is hampered by a narrow therapeutic window and significant toxicities, including myelosuppression, pulmonary fibrosis, and veno-occlusive disease.[1][3][4] This has driven the search for analogues with an improved therapeutic index. Treosulfan, for instance, has emerged as an alternative with a more favorable safety profile in certain contexts.[5][6][7]

The subject of this guide, cis-2-butene-1,4-diol dimethanesulfonate, introduces a key structural modification to the Busulfan backbone: a rigid cis-configured double bond. This structural constraint alters the spatial orientation and distance between the two reactive methanesulfonate leaving groups. The central hypothesis is that this rigidity could modulate the compound's reactivity, DNA-binding kinetics, and subsequent biological activity, potentially leading to an altered efficacy and toxicity profile compared to the flexible butane backbone of Busulfan.

Proposed Mechanism of Action

Like Busulfan, cis-2-butene-1,4-diol dimethanesulfonate is expected to function as a bifunctional alkylating agent. The methanesulfonate groups are excellent leaving groups, allowing the terminal carbons to undergo nucleophilic attack by DNA bases, particularly the N7 position of guanine. The formation of a mono-adduct is followed by a second alkylation event, leading to an intrastrand crosslink. This DNA damage stalls replication and transcription, triggering cell cycle arrest and apoptosis.

Diagram: Proposed Mechanism of DNA Alkylation

DNA_Alkylation_Mechanism cluster_0 Cellular Uptake & Activation cluster_1 DNA Adduct Formation cluster_2 Cellular Response Compound cis-2-Butene-1,4-diol dimethanesulfonate Activated_Compound Reactive Carbocation Intermediate Compound->Activated_Compound Spontaneous (Leaving Group Departure) Mono_Adduct Mono-adduct Activated_Compound->Mono_Adduct First Alkylation DNA DNA (Guanine N7) Crosslink Intrastrand Crosslink Mono_Adduct->Crosslink Second Alkylation Damage_Sensor DNA Damage Recognition (e.g., MMR) Crosslink->Damage_Sensor Apoptosis Apoptosis Damage_Sensor->Apoptosis Signal Transduction

Caption: Proposed mechanism of action for cis-2-butene-1,4-diol dimethanesulfonate.

In Vivo Validation: A Step-by-Step Protocol Using Patient-Derived Xenograft (PDX) Models

To rigorously assess the anti-tumor efficacy in vivo, the use of Patient-Derived Xenograft (PDX) models is recommended. PDX models, created by implanting fresh tumor tissue from patients into immunocompromised mice, maintain the genetic and histological characteristics of the original human tumor, offering higher translational relevance than traditional cell line-derived xenografts (CDX).[8][9]

Experimental Workflow

Diagram: PDX Model Experimental Workflow

PDX_Workflow cluster_treatment Treatment & Monitoring P_Tumor Patient Tumor Tissue (e.g., Colon Adenocarcinoma) Implantation Surgical Implantation into Immunodeficient Mice (NSG) P_Tumor->Implantation P0_Generation Tumor Engraftment & Growth (P0 Generation) Implantation->P0_Generation Expansion Tumor Harvest & Passaging (P1, P2...) P0_Generation->Expansion Cohort_Gen Expansion for Experimental Cohorts Expansion->Cohort_Gen Treatment_Start Tumor Volume Reaches ~100-150 mm³ Cohort_Gen->Treatment_Start Randomization Randomization into Treatment Groups Treatment_Start->Randomization T_Groups Group 1: Vehicle Control Group 2: Test Compound Group 3: Busulfan Group 4: Treosulfan Randomization->T_Groups Monitoring Monitor Tumor Volume & Body Weight (2x/week) T_Groups->Monitoring Endpoint Endpoint Criteria Met (e.g., Tumor >1500 mm³) Monitoring->Endpoint Analysis Tumor Harvest for PK/PD & Histo Analysis Endpoint->Analysis

Caption: Workflow for in vivo efficacy testing using PDX models.

Detailed Methodology

1. Animal Model Selection:

  • Model: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 8-10 weeks old.

  • Rationale: NSG mice are severely immunocompromised, providing a high rate of engraftment for human tissues, including PDX tumors.[10] Their lack of adaptive and innate immune cells minimizes confounding host-versus-graft responses.

2. PDX Model and Implantation:

  • Tumor Model: A well-characterized PDX model (e.g., colon adenocarcinoma, breast cancer). It is crucial to use a model with known sensitivity to alkylating agents to provide a valid test system.

  • Procedure: i. Anesthetize the mouse using isoflurane. ii. Implant a small fragment (~3x3 mm) of cryopreserved PDX tumor tissue subcutaneously into the right flank of each mouse. iii. Monitor mice for recovery and tumor growth.

3. Cohort Formation and Treatment:

  • Tumor Growth Monitoring: Measure tumors twice weekly using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group) to ensure a similar mean tumor volume across all cohorts.

  • Treatment Groups:

    • Group 1 (Vehicle Control): The formulation vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline).

    • Group 2 (Test Compound): cis-2-Butene-1,4-diol dimethanesulfonate, administered via intraperitoneal (IP) injection. Dose levels should be determined from prior maximum tolerated dose (MTD) studies (e.g., 10, 20, 40 mg/kg, daily for 5 days).

    • Group 3 (Comparator 1): Busulfan (e.g., 20 mg/kg, IP, daily for 5 days).

    • Group 4 (Comparator 2): Treosulfan (e.g., 100 mg/kg, IP, daily for 5 days).

  • Rationale for Controls: Including Busulfan provides a direct comparison to the parent compound.[3] Treosulfan serves as a benchmark for a next-generation analogue with a potentially improved safety profile.[5]

4. Efficacy and Toxicity Endpoints:

  • Primary Efficacy Endpoint: Tumor Growth Inhibition (TGI). This is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

  • Secondary Efficacy Endpoints:

    • Tumor growth delay (TGD): The time it takes for tumors in the treated group to reach a predetermined size compared to the vehicle group.

    • Tumor regression analysis.

  • Toxicity Monitoring:

    • Record body weight twice weekly. A body weight loss exceeding 20% is a common sign of toxicity and a humane endpoint.

    • Clinical observations (e.g., changes in posture, activity, fur texture).

    • At study termination, collect blood for complete blood count (CBC) to assess myelosuppression and serum for clinical chemistry to assess liver and kidney function.

5. Study Termination and Analysis:

  • Endpoint: The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 28 days).

  • Post-Mortem Analysis:

    • Excise tumors and record final weights.

    • Fix a portion of the tumor in 10% neutral buffered formalin for histopathological analysis (e.g., H&E staining, Ki-67 for proliferation, TUNEL for apoptosis).

    • Snap-freeze a portion of the tumor in liquid nitrogen for pharmacodynamic (PD) marker analysis (e.g., Western blot for DNA damage response proteins like γH2AX).

Comparative Performance Analysis

The primary goal of this validation is to determine if cis-2-butene-1,4-diol dimethanesulfonate offers an advantage over existing therapies. The data should be summarized for clear, objective comparison.

Table 1: Anticipated Efficacy Comparison
ParameterVehicle Controlcis-2-Butene-1,4-diol dimethanesulfonate (20 mg/kg)Busulfan (20 mg/kg)Treosulfan (100 mg/kg)
Mean Final Tumor Volume (mm³) ~1500Hypothetical: 450~600~550
Tumor Growth Inhibition (TGI) (%) 0%Hypothetical: 70%~60%~63%
Tumor Growth Delay (Days) 0Hypothetical: 12~9~10
Complete Regressions 0/10Hypothetical: 1/100/100/10

Note: Data for test and comparator compounds are illustrative and must be determined experimentally.

Table 2: Comparative Toxicity Profile
ParameterVehicle Controlcis-2-Butene-1,4-diol dimethanesulfonate (20 mg/kg)Busulfan (20 mg/kg)Treosulfan (100 mg/kg)
Max Mean Body Weight Loss (%) < 2%Hypothetical: -8%-15%-10%
Treatment-Related Deaths 0/10Hypothetical: 0/101/100/10
Key Hematology Finding NormalHypothetical: Moderate NeutropeniaSevere PancytopeniaModerate Leukopenia
Key Histopathology Finding (Liver) NormalHypothetical: No significant findingsMild Sinusoidal DilationNo significant findings

Note: Data for test and comparator compounds are illustrative and must be determined experimentally.

Discussion and Interpretation

The central question is whether the structural rigidity imposed by the cis-double bond translates to a superior therapeutic window.

  • Potential for Enhanced Efficacy: The fixed spatial arrangement of the alkylating groups might facilitate a more efficient DNA cross-linking reaction compared to the flexible chain of Busulfan, which must adopt the correct conformation. This could lead to greater TGI at an equivalent dose, as illustrated in the hypothetical data.

  • Potential for Altered Toxicity: The pharmacokinetic and metabolic profile of the cis-2-butene analogue will likely differ from Busulfan. Busulfan is primarily metabolized by conjugation with glutathione (GSH) via glutathione S-transferases (GSTs).[2][4] The altered electronics and sterics of the new compound could change its susceptibility to GST-mediated clearance, potentially reducing off-target toxicity or, conversely, altering its bioavailability. A favorable outcome would be reduced myelosuppression and organ toxicity at an effective anti-tumor dose, providing a wider therapeutic margin.

By adhering to this rigorous, comparative in vivo validation protocol, researchers can generate the critical data needed to ascertain the true therapeutic potential of cis-2-butene-1,4-diol dimethanesulfonate and determine if it represents a meaningful advancement over existing alkylating agents.

References

  • Winiarski, G. R., et al. (2000). Comparison of Different Busulfan Analogues for Depletion of Hematopoietic Stem Cells and Promotion of Donor-Type Chimerism in Murine Bone Marrow Transplant Recipients. AACR Journals. Available at: [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. Available at: [Link]

  • Lee, S. H., et al. (2007). Potent inhibition of in vivo angiogenesis and tumor growth by a novel cyclooxygenase-2 inhibitor, enoic acanthoic acid. Cancer Science. Available at: [Link]

  • Unknown Author. (Date Unknown). Method for purifying cis-2-butene-1,4-diol. Google Patents.
  • Gouveia-Fernandes, V., et al. (2022). Glycidamide and cis-2-butene-1,4-dial (BDA) as potential carcinogens and promoters of liver cancer - An in vitro study. Food and Chemical Toxicology. Available at: [Link]

  • Champions Oncology. (2025). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Champions Oncology. Available at: [Link]

  • Hormnirun, P., et al. (2011). Polycondensation of butenediol: synthesis of telechelic 2-butene-1,4-diol oligomers. Dalton Transactions. Available at: [Link]

  • Racer, C. (2024). 1,4-Butanediol dimethanesulfonate and cancer. Salem Press Encyclopedia of Health. Available at: [Link]

  • Koc, Y., et al. (2024). Treosulfan is a safe and effective alternative to busulfan for conditioning in adult allogeneic HSCT patients: Data from a single center. eJHaem. Available at: [Link]

  • ResearchGate. (Date Unknown). In vivo tumor growth inhibition experiment. ResearchGate. Available at: [Link]

  • Gouveia-Fernandes, V., et al. (2022). Glycidamide and cis-2-butene-1,4-dial (BDA) as potential carcinogens and promoters of liver cancer - An in vitro study. ResearchGate. Available at: [Link]

  • Champions Oncology. (Date Unknown). In Vivo Preclinical Mouse PDX Models For Solid Tumor Oncology. Champions Oncology. Available at: [Link]

  • Hemmateenejad, B., et al. (2007). Design of Novel Anticancer Drugs Utilizing Busulfan for Optimizing Pharmacological Properties and Pattern Recognition Techniques. DigitalCommons@UNO. Available at: [Link]

  • MPN Hub. (2024). Treosulfan vs busulfan-based conditioning regimens in allo-HSCT for patients with MF: an EBMT study. MPN Hub. Available at: [Link]

  • Reñé, S., et al. (2023). In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer. MDPI. Available at: [Link]

  • Chen, L. J., et al. (1995). Identification of cis-2-butene-1,4-dial as a microsomal metabolite of furan. Chemical Research in Toxicology. Available at: [Link]

  • Altogen Labs. (Date Unknown). Xenograft Services and PDX Protocols. Altogen Labs. Available at: [Link]

  • Peterson, L. A., et al. (2006). Identification of a cis-2-Butene-1,4-dial-derived Glutathione Conjugate in the Urine of Furan-Treated Rats. Chemical Research in Toxicology. Available at: [Link]

  • Penack, O., et al. (2022). Comparison of Melphalan Combined with Treosulfan or Busulfan as High-Dose Chemotherapy before Autologous Stem Cell Transplantation in AML. MDPI. Available at: [Link]

  • PharmGKB. (Date Unknown). Busulfan Pathway, Pharmacodynamics. PharmGKB. Available at: [Link]

  • Nagorzanski, M., et al. (2022). Treosulfan-based conditioning vs. low-dose busulfan-based conditioning for allogeneic hematopoietic stem cell transplantation: a cost-utility analysis in Poland. Acta Haematologica Polonica. Available at: [Link]

  • Galaup, A., & Paci, A. (2012). Pharmacology of dimethanesulfonate alkylating agents: Busulfan and treosulfan. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Ruperti, M. J., et al. (2022). Clarifying Busulfan Metabolism and Drug Interactions to Support New Therapeutic Drug Monitoring Strategies: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Beilla, S., et al. (2021). Long-Term Outcomes of Treosulfan- vs. Busulfan-Based Conditioning Regimen for Patients With Myelodysplastic Syndrome and Acute Myeloid Leukemia Before Hematopoietic Cell Transplantation: A Systematic Review and Meta-Analysis. Frontiers in Pharmacology. Available at: [Link]

  • Melior Discovery. (Date Unknown). Xenograft Mouse Models. Melior Discovery. Available at: [Link]

Sources

Validation

Analytical Cross-Validation Guide: HPLC and qNMR for cis-2-Butene-1,4-diol Dimethanesulfonate

Executive Summary & Analytical Challenge For researchers and drug development professionals, the accurate purity assessment of alkylating agents is a critical regulatory requirement. cis-2-Butene-1,4-diol dimethanesulfon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

For researchers and drug development professionals, the accurate purity assessment of alkylating agents is a critical regulatory requirement. cis-2-Butene-1,4-diol dimethanesulfonate is a bifunctional unsaturated alkylating agent structurally related to busulfan (1,4-butanediol dimethanesulfonate). Because these dimethanesulfonate esters are potent alkylating agents with known genotoxic and carcinogenic potential, strict control of their purity and degradation profiles is mandatory 1.

The Causality of the Analytical Challenge: cis-2-Butene-1,4-diol dimethanesulfonate lacks a conjugated π-electron system, rendering it virtually transparent to standard UV detectors. Consequently, traditional High-Performance Liquid Chromatography (HPLC-UV) cannot detect it or its trace impurities without chemical modification. To solve this, analysts must employ pre-column derivatization to introduce a chromophore 2. However, derivatization introduces variables such as incomplete reaction kinetics and artifact formation.

To establish a self-validating analytical system , this guide details the cross-validation of derivatization-based HPLC against Quantitative Nuclear Magnetic Resonance (1H-qNMR). While HPLC provides the sensitivity required for trace impurity profiling, qNMR acts as an orthogonal, absolute molar quantification technique that requires neither derivatization nor an identical reference standard 3.

Logical Workflow for Cross-Validation

The synergistic use of HPLC and qNMR ensures that the limitations of one technique are covered by the strengths of the other.

CrossValidation A cis-2-Butene-1,4-diol dimethanesulfonate B HPLC-UV Analysis (Pre-column Derivatization) A->B Derivatize C 1H-qNMR Analysis (Internal Standard Method) A->C Dissolve in CDCl3 D Impurity Profiling (High Sensitivity, Area %) B->D E Absolute Molar Purity (Mass Fraction %) C->E F Data Reconciliation & Cross-Validation D->F E->F G Validated Purity Certificate F->G Synergistic Agreement

Workflow for HPLC and qNMR cross-validation of dimethanesulfonate purity.

Experimental Methodologies

Methodology 1: Pre-Column Derivatization HPLC-UV

Causality & Logic: Because the analyte lacks a UV chromophore, we utilize sodium diethyldithiocarbamate as a derivatizing agent. The nucleophilic dithiocarbamate displaces the mesylate leaving groups, forming a derivative with strong UV absorbance at 275 nm. This enables the detection of the main compound and structurally related impurities at ICH-compliant thresholds 4.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 10.0 mg of cis-2-Butene-1,4-diol dimethanesulfonate into a 10 mL volumetric flask. Dissolve completely in 5.0 mL of HPLC-grade acetonitrile.

  • Derivatization Reaction: Add 2.0 mL of a freshly prepared 0.1 M sodium diethyldithiocarbamate aqueous solution. Incubate the mixture in a water bath at 60 °C for exactly 45 minutes to drive the nucleophilic substitution to completion.

  • Quenching & Dilution: Cool the flask to room temperature and dilute to the 10 mL mark with mobile phase A (10 mM ammonium acetate).

  • Self-Validating Control (Blank): Prepare a reagent blank following steps 1-3, omitting the analyte. Causality: This is critical to ensure that residual buffer or unreacted derivatizing agent does not co-elute and falsely inflate impurity integration.

  • Chromatographic Separation: Inject 10 µL onto a C18 column (250 mm × 4.6 mm, 5 µm). Elute using a gradient of 10 mM ammonium acetate (Solvent A) and acetonitrile (Solvent B) at a flow rate of 1.0 mL/min. Monitor the eluent at 275 nm.

Methodology 2: Quantitative 1H-NMR (qNMR)

Causality & Logic: HPLC relies on the assumption that all derivatized impurities share the same UV response factor as the main peak. qNMR eliminates this bias. It operates on the fundamental physical principle that the area of a nuclear magnetic resonance signal is directly proportional to the number of resonant nuclei. By comparing the analyte's mesylate protons against a certified internal standard, we achieve an absolute mass fraction purity.

Step-by-Step Protocol:

  • Internal Standard (IS) Selection: Select NIST-traceable Maleic Acid (δ 6.26 ppm, 2H, singlet). Causality: Its signal does not overlap with the analyte's vinylic protons (δ ~5.9 ppm, multiplet, 2H) or the mesylate methyl protons (δ ~3.1 ppm, singlet, 6H).

  • Sample Preparation: Using a microbalance (d = 0.001 mg), accurately co-weigh ~15.0 mg of the analyte and ~5.0 mg of the Maleic Acid IS into a clean vial.

  • Dissolution: Add 0.6 mL of Deuterated Chloroform (CDCl3). Vortex for 1 minute to ensure complete homogeneity, preventing phase-related signal loss. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters (The Self-Validating Step): Acquire the 1H spectrum at 400 MHz (or higher). Critical Causality: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the nuclei of interest (typically D1 ≥ 30 seconds). This ensures >99% magnetization recovery, which is an absolute requirement for quantitative accuracy.

  • Processing: Apply rigorous phase and baseline correction. Integrate the IS peak and the analyte's mesylate peak to calculate the absolute purity using the standard qNMR mass fraction equation.

Comparative Quantitative Data

When cross-validating the purity of a synthetic batch of cis-2-Butene-1,4-diol dimethanesulfonate, the following performance metrics typically emerge. This data highlights why a dual-method approach is the gold standard in pharmaceutical analysis.

Analytical ParameterHPLC-UV (Derivatized)1H-qNMR (Absolute)Cross-Validation Insight & Causality
Purity Assay (%) 99.2 ± 0.05%98.5 ± 0.2%A lower qNMR purity indicates the presence of non-derivatizable impurities (e.g., inorganic salts or starting materials) invisible to the HPLC method.
Limit of Detection (LOD) ~0.01%~0.1%HPLC is vastly superior for detecting trace genotoxic impurities, fulfilling ICH M7 guidelines.
Limit of Quantitation (LOQ) ~0.05%~0.3%HPLC is required for accurate quantification of minor degradation products.
Precision (RSD%) < 1.0%< 0.5%qNMR exhibits higher precision due to fewer sample preparation steps and the absence of a chemical reaction variable.
Accuracy (% Recovery) 98.5 - 101.5%99.5 - 100.5%qNMR provides a direct, primary measurement without relying on reference standard purity.
Interpretation of Discrepancies

If the HPLC purity is significantly higher than the qNMR purity (as seen in the table above), it proves that the sample contains impurities that do not react with sodium diethyldithiocarbamate. Conversely, if qNMR purity is higher, it suggests that the analyte may be degrading during the 60 °C derivatization step or on the HPLC column. This self-correcting feedback loop is the essence of robust analytical cross-validation.

References

  • National Toxicology Program (NTP).
  • PubMed / NIH.
  • Benchchem.
  • Journal of Chemical Health Risks. Nuclear Magnetic Resonance, Mass Spectrometer and HPLC Based Identification and Characterization of an Unidentified Impurity in Busulfan.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling cis-2-Butene-1,4-diol dimethanesulfonate

As a Senior Application Scientist, I have designed this protocol to move beyond basic safety checklists. Handling cis-2-Butene-1,4-diol dimethanesulfonate (also known as (Z)-1,4-Bis(mesyloxy)-2-butene) requires a deep un...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this protocol to move beyond basic safety checklists. Handling cis-2-Butene-1,4-diol dimethanesulfonate (also known as (Z)-1,4-Bis(mesyloxy)-2-butene) requires a deep understanding of its chemical behavior. This compound is a bifunctional alkylating agent structurally analogous to the antineoplastic drug busulfan. Because of its mechanism of action—cross-linking DNA via nucleophilic attack on its electrophilic carbons—it is a potent mutagen and a questionable carcinogen[1].

Standard laboratory safety measures are insufficient for this class of compounds. This guide provides a self-validating, step-by-step operational and disposal plan grounded in the causality of the chemical's toxicological profile.

Chemical Profiling & Toxicological Causality

To handle this compound safely, you must first understand why it is dangerous. As a dimethanesulfonate ester, the molecule features two highly reactive methanesulfonate (mesylate) leaving groups.

  • Dermal Permeation: Alkylating agents are highly lipophilic, allowing them to rapidly cross biological membranes (including the skin) and permeate standard porous lab materials[2].

  • Thermal Instability: When heated to decomposition, the compound emits highly toxic sulfur oxide (SOx) fumes, posing a severe inhalation hazard[1].

  • Aerosolization: As a solid powder at room temperature, the primary risk during routine handling is the generation of invisible micro-aerosols during weighing and transfer[3].

Quantitative Chemical Properties

Summarized below are the critical physical properties that dictate our handling parameters:

PropertyValueHazard Implication
Molecular Formula C₆H₁₂O₆S₂Bifunctional alkylating capacity; cross-links DNA[1].
Molecular Weight 244.29 g/mol Fine powder form is easily aerosolized during transfer[4].
Melting Point 102–103 °CSolid at room temperature; requires solubilization workflows[3].
Thermal Decomposition Emits SOx fumesSevere respiratory toxicity upon heating; requires strict temperature control[1].
Carcinogenicity Mutagenic / NeoplastigenicMust be handled under Hazardous Drug (HD) protocols[1],.

Mandatory Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for this workflow is a direct countermeasure to the compound's chemical properties. Do not substitute these materials.

Protective ComponentSpecification / StandardCausality & Scientific Rationale
Hand Protection Double-layer: Inner Nitrile, Outer Butyl Rubber or Chemotherapy-rated Nitrile (EN 374).Alkylating agents permeate standard latex. Double gloving provides a fail-safe against dermal absorption[5],[2].
Body Protection Polyethylene-coated, non-linting isolation gown with closed front and elastic cuffs.Prevents systemic exposure via skin contact. Standard cotton lab coats absorb spills and hold the chemical against the skin[5].
Eye & Face Protection Chemical splash goggles (ANSI Z87.1) + Full-face shield.Protects mucous membranes from micro-aerosolization during weighing or solubilization[5],[6].
Respiratory Protection NIOSH-approved N95, P100, or PAPR (if outside a fume hood).Mitigates inhalation of mutagenic dust or toxic sulfur oxides (SOx) emitted during decomposition[1],[6].

Operational Workflow: Step-by-Step Methodology

The following workflow ensures a closed-system approach, minimizing the risk of aerosolization and exposure.

Workflow Start 1. Risk Assessment & PPE Donning Hood 2. Transfer to Class II BSC or Chemical Fume Hood Start->Hood PPE Verified Weighing 3. Weighing & Solubilization (Closed System) Hood->Weighing Ventilation Active Spill Spill Detected? Weighing->Spill Continuous Monitoring Evacuate Evacuate Area (>50 mg or Aerosolized) Spill->Evacuate Yes (Major) Neutralize Chemical Neutralization (0.1M Sodium Thiosulfate) Spill->Neutralize Yes (Minor) Success 4. Protocol Complete & Aseptic Doffing Spill->Success No Spill (Nominal) Evacuate->Neutralize Hazmat Intervention Dispose Hazardous Waste Incineration Neutralize->Dispose Collect Waste Success->Dispose Dispose PPE

Operational Workflow and Emergency Spill Response for Alkylating Agents.

Phase 1: Pre-Operational Setup & PPE Donning
  • Ventilation Verification: Inspect the Class II Type B2 Biological Safety Cabinet (BSC) or chemical fume hood. Ensure inward airflow velocity is at least 100 fpm.

  • Gloving: Wash hands thoroughly. Don the inner layer of standard nitrile gloves.

  • Gowning: Don a polyethylene-coated, non-linting isolation gown.

  • Outer Barrier: Don outer gloves (extended cuff, butyl rubber), pulling the cuffs entirely over the gown sleeves to eliminate exposed skin at the wrists.

  • Face Protection: Don chemical splash goggles followed by a full-face shield.

Phase 2: Weighing and Solubilization (Closed System)
  • Taring: Place a tared, sealable glass vial on the analytical balance inside the fume hood.

  • Transfer: Using a non-static spatula, transfer the required mass of cis-2-Butene-1,4-diol dimethanesulfonate into the vial.

  • Sealing: Critical Step—Seal the vial tightly before removing it from the balance area to prevent micro-aerosol dispersion into the broader hood environment.

  • Solubilization: Inject the required solvent (e.g., DMSO) directly into the sealed vial via a septum using a syringe. This maintains a closed system and prevents the escape of hazardous vapors[7].

Spill Management & Chemical Decontamination

If a spill occurs, standard soap and water are dangerously inadequate. Because alkylating agents are highly electrophilic, we must neutralize them using a strong nucleophile.

Chemical Causality for Neutralization: We utilize a 0.1 M Sodium Thiosulfate solution. The thiosulfate ion ( S2​O32−​ ) undergoes a rapid SN​2 reaction with the dimethanesulfonate, displacing the mesylate groups and converting the toxic alkylating agent into a non-toxic, water-soluble Bunte salt.

Minor Spill Protocol (<50 mg)
  • Containment: Carefully cover the spilled powder or liquid with absorbent, chemotherapy-rated spill pads.

  • Neutralization: Gently pour (do not spray, to avoid aerosolization) the 0.1 M Sodium Thiosulfate solution over the pads, working from the outside edges toward the center.

  • Contact Time: Allow a strict 30-minute contact time to ensure complete chemical neutralization.

  • Cleanup: Wipe the area with 70% isopropanol, followed by distilled water.

Major Spill Protocol (>50 mg or outside the fume hood)
  • Evacuation: Immediately evacuate all personnel from the laboratory[5].

  • Isolation: Close all doors and post a "DO NOT ENTER - HAZARDOUS SPILL" sign.

  • Escalation: Contact the institutional Environmental Health and Safety (EH&S) Hazmat team. Do not attempt to clean a major spill without a self-contained breathing apparatus (SCBA)[6].

Waste Disposal Plan

Improper disposal of dimethanesulfonate esters can lead to environmental contamination or dangerous chemical reactions.

  • Segregation: Collect all contaminated consumables (pipette tips, outer gloves, absorbent pads, and empty vials) into a rigid, puncture-resistant hazardous waste container specifically labeled "Hazardous Drug Waste - Alkylating Agent"[5].

  • Chemical Incompatibilities: Never mix this waste with strong oxidizing agents, strong acids, or strong bases. Mixing with oxidizers can trigger an exothermic reaction, rapidly heating the compound and causing it to emit toxic SOx fumes.

  • Final Destruction: Route the sealed containers exclusively for high-temperature hazardous waste incineration in compliance with EPA and local regulatory standards.

References

  • Title: Standard Operating Procedures - Methyl chloromethyl ether | Source: Boston University | URL: [Link]

  • Title: Safe Handling of Hazardous Drugs - Pharmacy Practice News | Source: Pharmacy Practice News | URL: [Link]

Sources

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